FXIa-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H18Cl2F3N9O2 |
|---|---|
Molecular Weight |
580.3 g/mol |
IUPAC Name |
5-[3-chloro-6-(4-chlorotriazol-1-yl)-2-fluorophenyl]-2-[(1R)-3-(difluoromethoxy)-1-[4-(3-methyltriazol-4-yl)pyrazol-1-yl]propyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C23H18Cl2F3N9O2/c1-34-19(9-29-32-34)14-8-30-35(10-14)16(6-7-39-23(27)28)17-4-2-13(11-37(17)38)21-18(5-3-15(24)22(21)26)36-12-20(25)31-33-36/h2-5,8-12,16,23H,6-7H2,1H3/t16-/m1/s1 |
InChI Key |
BETDGMHNHGHORO-MRXNPFEDSA-N |
Isomeric SMILES |
CN1C(=CN=N1)C2=CN(N=C2)[C@H](CCOC(F)F)C3=[N+](C=C(C=C3)C4=C(C=CC(=C4F)Cl)N5C=C(N=N5)Cl)[O-] |
Canonical SMILES |
CN1C(=CN=N1)C2=CN(N=C2)C(CCOC(F)F)C3=[N+](C=C(C=C3)C4=C(C=CC(=C4F)Cl)N5C=C(N=N5)Cl)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Factor XIa Inhibitors in the Coagulation Cascade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIa (FXIa) has emerged as a promising target for the development of novel anticoagulants that aim to separate antithrombotic efficacy from bleeding risk.[1][2] This technical guide provides an in-depth overview of the mechanism of action of FXIa inhibitors within the coagulation cascade, supported by representative data, experimental protocols, and visual diagrams. While the specific compound "FXIa-IN-10" is not documented in the public domain, this guide will focus on the well-established principles and data from the broader class of FXIa inhibitors.
The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a fibrin clot, essential for hemostasis.[3][4] However, its inappropriate activation can lead to thrombosis, a primary cause of cardiovascular events such as heart attack and stroke.[3] The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.[3] Factor XIa plays a crucial role in the intrinsic pathway, amplifying thrombin generation.[3][4]
The Role of FXIa in the Coagulation Cascade
Factor XI (FXI) is a zymogen that, upon activation to FXIa, proteolytically activates Factor IX (FIX) to FIXa.[4][5] This activation is a critical step in the amplification of the coagulation cascade.[3] FXI can be activated by Factor XIIa (FXIIa) and, more importantly for thrombosis, by thrombin in a positive feedback loop.[3][6] Individuals with a congenital deficiency in FXI (Hemophilia C) often exhibit a reduced risk of thrombotic events with only a mild bleeding phenotype, suggesting that targeting FXIa could offer a safer anticoagulant strategy.[3]
Mechanism of Action of FXIa Inhibitors
FXIa inhibitors are a class of drugs designed to specifically block the enzymatic activity of FXIa.[1] By doing so, they interrupt the propagation of the intrinsic coagulation pathway, leading to a reduction in thrombin generation and subsequent fibrin clot formation.[7] This targeted inhibition is hypothesized to prevent pathological thrombosis while preserving normal hemostasis, which is primarily initiated by the extrinsic (tissue factor) pathway.[1][4]
Several different types of FXIa inhibitors are in development, including small molecules, monoclonal antibodies, and antisense oligonucleotides.[1][2] Small molecule inhibitors, which are the focus of this guide, typically bind to the active site of the FXIa enzyme, preventing it from interacting with its substrate, FIX.[8]
Signaling Pathway of the Coagulation Cascade and FXIa Inhibition
The following diagram illustrates the position of FXIa in the coagulation cascade and the point of intervention for FXIa inhibitors.
Caption: The Coagulation Cascade and the Site of FXIa Inhibition.
Quantitative Data for Representative FXIa Inhibitors
The following table summarizes key quantitative data for several FXIa inhibitors that have been evaluated in clinical trials. This data is representative of the potency and efficacy of this drug class.
| Compound | Target | IC50 (nM) | Efficacy Endpoint | Bleeding Events (vs. Comparator) | Clinical Trial (Reference) |
| Milvexian | FXIa | - | Venous Thromboembolism (VTE) | Reduced | AXIOMATIC-TKR[9] |
| Asundexian | FXIa | - | VTE, Stroke | Not significantly increased | PACIFIC-AF, PACIFIC-STROKE[9] |
| Osocimab | FXIa | 0.2 ± 0.02 (EC50) | VTE | Similar | FOXTROT[7][9] |
Note: IC50 values are often proprietary and not always publicly disclosed in clinical trial publications. The EC50 for Osocimab represents the concentration for 50% of maximal effect.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of FXIa inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified human FXIa.
Materials:
-
Purified human Factor XIa
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Test compound (FXIa inhibitor)
-
Assay buffer (e.g., Tris-buffered saline with BSA)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.
-
Add a fixed concentration of human FXIa to each well of the 96-well plate, followed by the addition of the diluted test compound or vehicle control.
-
Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the anticoagulant activity of a compound in human plasma by measuring the prolongation of the aPTT.
Materials:
-
Human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator like ellagic acid and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Test compound
-
Coagulometer
Protocol:
-
Prepare dilutions of the test compound in plasma.
-
Pre-warm the plasma samples containing the test compound or vehicle control to 37°C.
-
Add the aPTT reagent to the plasma sample and incubate for a specific time (e.g., 3-5 minutes) at 37°C to activate the contact pathway.
-
Initiate clotting by adding a pre-warmed CaCl2 solution.
-
Measure the time to clot formation using a coagulometer.
-
The prolongation of the aPTT is indicative of the compound's inhibitory effect on the intrinsic pathway.
In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis in Rodents)
Objective: To evaluate the antithrombotic efficacy of an FXIa inhibitor in a living organism.
Experimental Workflow:
Caption: Workflow for an In Vivo Thrombosis Model.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., a rat or mouse) following approved institutional animal care and use committee protocols.
-
Compound Administration: Administer the FXIa inhibitor or vehicle control at various doses via the desired route (e.g., oral gavage, intravenous injection).
-
Surgical Procedure: Surgically expose the common carotid artery.
-
Thrombosis Induction: Apply a filter paper saturated with ferric chloride (FeCl3) solution to the adventitial surface of the artery for a defined period to induce endothelial injury and initiate thrombosis.
-
Blood Flow Monitoring: Place a Doppler flow probe around the artery to continuously monitor blood flow.
-
Efficacy Endpoint: The primary efficacy endpoint is the time to complete occlusion of the artery. A significant delay or prevention of occlusion in the treated group compared to the control group indicates antithrombotic efficacy.
-
Bleeding Assessment: In separate experiments, bleeding risk can be assessed using a tail transection model, where the time to cessation of bleeding is measured.
Conclusion
Inhibitors of Factor XIa represent a novel and promising class of anticoagulants with the potential to offer a safer therapeutic window compared to currently available treatments.[10][9] Their mechanism of action, which is centered on the targeted inhibition of the intrinsic coagulation pathway's amplification loop, is supported by a strong preclinical and clinical rationale.[1][2] The experimental protocols outlined in this guide provide a framework for the continued investigation and development of FXIa inhibitors. As more data from late-stage clinical trials become available, the full therapeutic potential of this innovative approach to anticoagulation will be realized.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Selective factor XI/XIa inhibitors: a beacon of hope in anticoagulation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bms.com [bms.com]
- 4. Back to basics: the coagulation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Intrinsic Pathway of Coagulation as a Target for Antithrombotic Therapy | Oncohema Key [oncohemakey.com]
- 7. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bjcardio.co.uk [bjcardio.co.uk]
- 10. mdpi.com [mdpi.com]
The Discovery and Synthesis of FXIa-IN-10: A Potent and Orally Bioavailable Factor XIa Inhibitor
A Technical Whitepaper for Drug Development Professionals
Executive Summary
Factor XIa (FXIa) has emerged as a promising target for the development of novel anticoagulants with an improved safety profile, potentially separating antithrombotic efficacy from bleeding risk. This technical guide details the discovery and synthesis of FXIa-IN-10 (also known as Compound 3f), a potent and orally bioavailable small molecule inhibitor of FXIa. This document provides a comprehensive overview of the synthetic route, in vitro and in vivo pharmacology, and pharmacokinetic properties of this compound, intended for researchers, scientists, and professionals in the field of drug development. All quantitative data are presented in structured tables for clarity, and key experimental workflows and pathways are visualized using diagrams.
Introduction: The Role of Factor XIa in Thrombosis
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge on a common pathway. While the extrinsic pathway is crucial for hemostasis (the cessation of bleeding), the intrinsic pathway, where FXIa plays a pivotal role, is thought to be more critical in the amplification of the thrombotic response.[1][2][3]
Individuals with a congenital deficiency in Factor XI (Hemophilia C) exhibit a reduced risk of venous thromboembolism and ischemic stroke, with only a mild bleeding phenotype.[2] This observation has fueled the hypothesis that inhibiting FXIa could prevent pathological clot formation (thrombosis) without significantly impairing physiological blood clotting (hemostasis).[2] this compound was developed as a potent and selective inhibitor of FXIa with the potential for oral administration, addressing the need for safer and more convenient anticoagulant therapies.
Discovery of this compound (Compound 3f)
This compound was discovered through a structure-based drug design approach, beginning with a pyridine N-oxide-based scaffold. The discovery effort focused on leveraging nonclassical interactions to enhance potency, cell permeability, and oral bioavailability. A key modification involved the replacement of an imidazole linker with a pyrazole moiety to create a polar C-H···water hydrogen-bonding interaction.[1] Subsequent optimization of the P1' and P2' regions of the molecule, guided by structural insights into the FXIa active site, led to the identification of this compound (Compound 3f) as a highly potent inhibitor.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a general outline of the synthetic scheme. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary publication.
Logical Flow of Synthesis
Caption: A simplified logical workflow for the synthesis of this compound.
In Vitro and In Vivo Pharmacology
Data Presentation
The key pharmacological and pharmacokinetic parameters of this compound are summarized in the tables below.
| Parameter | Value | Species | Assay |
| Ki | 0.17 nM | Human | FXIa Enzymatic Assay |
| Oral Bioavailability (F%) | 36.4% | Rat | Pharmacokinetic Study |
| 80.5% | Dog | Pharmacokinetic Study | |
| 43.0% | Monkey | Pharmacokinetic Study | |
| In Vivo Efficacy | Dose-dependent reduction in thrombus weight | Rabbit | Arteriovenous (AV) Shunt Thrombosis Model |
| Table 1: Key Pharmacological and Pharmacokinetic Parameters of this compound.[1] |
Experimental Protocols
The inhibitory potency (Ki) of this compound against human FXIa was determined using a chromogenic substrate assay.
Workflow for Ki Determination
Caption: Workflow for determining the FXIa inhibitory constant (Ki).
Protocol:
-
Buffer Preparation: The assay is typically performed in a buffer containing Tris-HCl, NaCl, polyethylene glycol (PEG), and bovine serum albumin (BSA) at a physiological pH.
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Enzyme and Substrate: A solution of purified human FXIa and a specific chromogenic substrate for FXIa are prepared.
-
Assay Procedure:
-
FXIa and the inhibitor (this compound) are pre-incubated in a microplate.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The change in absorbance over time is measured using a plate reader.
-
-
Data Analysis: The initial reaction velocities are calculated and the data is fitted to the Morrison equation to determine the inhibition constant (Ki).
The in vivo antithrombotic efficacy of this compound was evaluated in a rabbit AV shunt model.[1]
Workflow for Rabbit AV Shunt Model
Caption: Experimental workflow for the rabbit arteriovenous shunt thrombosis model.
Protocol:
-
Animal Preparation: Rabbits are anesthetized and the carotid artery and jugular vein are surgically exposed.
-
Drug Administration: this compound is administered, typically as an intravenous bolus followed by a continuous infusion to maintain steady-state plasma concentrations. A vehicle control group is also included.
-
Shunt Placement: An extracorporeal arteriovenous shunt, containing a thrombogenic surface (e.g., a silk thread), is placed between the carotid artery and the jugular vein.
-
Thrombosis Induction: Blood is allowed to circulate through the shunt for a predetermined period, allowing for thrombus formation on the thrombogenic surface.
-
Efficacy Measurement: After the circulation period, the shunt is removed, and the formed thrombus is carefully excised and weighed. The reduction in thrombus weight in the drug-treated groups compared to the vehicle group is a measure of antithrombotic efficacy.
Pharmacokinetic (PK) studies were conducted in rats, dogs, and monkeys to determine the oral bioavailability of this compound.[1]
Workflow for Pharmacokinetic Study
References
FXIa-IN-10: A Novel Antithrombotic Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FXIa-IN-10, also identified as compound 3f in primary literature, is a potent and orally bioavailable small molecule inhibitor of activated Factor XI (FXIa).[1][2] As a key enzyme in the intrinsic pathway of the coagulation cascade, FXIa has emerged as a promising target for novel anticoagulants. Inhibition of FXIa is hypothesized to reduce the risk of thrombosis while maintaining hemostasis, thereby offering a safer therapeutic window compared to conventional anticoagulants. This technical guide provides a comprehensive overview of the preclinical data and experimental protocols associated with this compound, designed to support further research and development in the field of antithrombotic therapy.
Core Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | K_i_ (nM) | Assay Type | Source |
| FXIa | 0.17 | Enzymatic Assay | [1][2] |
Note: Further selectivity data against other serine proteases is detailed in the primary publication's supplementary materials.
Table 2: Pharmacokinetic Profile of this compound in Preclinical Species
| Species | Dose (mg/kg) | Route | Bioavailability (%) | T_1/2_ (h) | Clearance (mL/min/kg) | Vd_ss_ (L/kg) | AUC (μM·h) | Source |
| Rat | 2 (IV) / 10 (PO) | IV/PO | 36.4 | 1.4 ± 0.0 | 10.7 ± 1.8 | 0.8 ± 0.1 | 5.5 ± 1.0 (IV), 10.0 ± 2.4 (PO) | [2] |
| Dog | - | PO | 80.5 | - | - | - | - | [1] |
| Monkey | 1 (IV) / 5 (PO) | IV/PO | 43.0 | 1.0 ± 0.4 | 25.6 ± 4.0 | 1.5 ± 0.4 | 1.1 ± 0.2 (IV), 2.5 ± 0.3 (PO) | [2] |
Data presented as mean ± standard deviation where available. The compound was dosed as a free base. IV vehicle: 20% HPβCD; PO vehicle: 10% ethanol, 70% PEG-400, 20% water. Data were derived from three animals per study.[2]
Table 3: In Vivo Efficacy of this compound in a Rabbit Arteriovenous (AV) Shunt Thrombosis Model
| Dose (mg/kg, bolus + infusion) | Route | Antithrombotic Effect | Source |
| 1.7 + 2.0 | IV | Dose-dependent reduction in thrombus weight | [2] |
| 8.5 + 10.0 | IV | Dose-dependent reduction in thrombus weight | [2] |
Experimental Protocols
FXIa Inhibition Assay
The potency of this compound was determined using a biochemical assay that measures the enzymatic activity of human FXIa. The general protocol is as follows:
-
Reagents and Materials:
-
Human activated Factor XI (FXIa)
-
Fluorogenic substrate specific for FXIa
-
Assay buffer (e.g., Tris-based buffer at physiological pH containing salts and a carrier protein like BSA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader capable of fluorescence detection
-
-
Procedure:
-
A solution of human FXIa is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate for a specified period to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the FXIa-specific fluorogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time using a microplate reader.
-
The inhibition constant (K_i_) is calculated by fitting the data to the appropriate enzyme inhibition model, typically the Morrison equation for tight-binding inhibitors.
-
Rabbit Arteriovenous (AV) Shunt Thrombosis Model
The in vivo antithrombotic efficacy of this compound was evaluated in a well-established rabbit model of thrombosis.
-
Animal Model:
-
Male New Zealand White rabbits.
-
-
Procedure:
-
Anesthesia is induced and maintained throughout the procedure.
-
An extracorporeal AV shunt is created by cannulating a carotid artery and a jugular vein. The shunt contains a thrombogenic surface (e.g., a silk thread) to induce thrombus formation.
-
This compound is administered intravenously (IV) as a bolus dose followed by a continuous infusion.[2] A vehicle control group is also included.
-
Blood is allowed to circulate through the shunt for a defined period (e.g., 40 minutes).[2]
-
After the circulation period, the shunt is removed, and the thrombus formed on the thrombogenic surface is carefully excised and weighed.
-
The antithrombotic effect is determined by comparing the thrombus weight in the this compound-treated groups to the vehicle control group.
-
Pharmacokinetic Studies
The oral bioavailability and pharmacokinetic parameters of this compound were determined in multiple preclinical species.
-
Animal Models:
-
Sprague-Dawley rats
-
Beagle dogs
-
Cynomolgus monkeys
-
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
For intravenous (IV) administration, this compound is formulated in a suitable vehicle (e.g., 20% HPβCD) and administered as a bolus injection.[2]
-
For oral (PO) administration, the compound is formulated in an appropriate vehicle (e.g., 10% ethanol, 70% PEG-400, 20% water) and administered by oral gavage.[2]
-
Serial blood samples are collected at predetermined time points post-dosing.
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including half-life (T_1/2_), clearance, volume of distribution (Vd_ss_), and area under the curve (AUC), are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated as (AUC_PO_ / AUC_IV_) × (Dose_IV_ / Dose_PO_) × 100.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound within the coagulation cascade.
Caption: Experimental workflow for the rabbit AV shunt thrombosis model.
Conclusion
This compound is a novel, potent, and orally bioavailable inhibitor of FXIa with demonstrated antithrombotic efficacy in a preclinical model. The data presented in this technical guide, including its in vitro potency, pharmacokinetic profile, and in vivo efficacy, support its potential as a next-generation antithrombotic agent with a potentially improved safety profile. The detailed experimental protocols provided herein are intended to facilitate further investigation and development of this compound and other molecules in this promising class of anticoagulants.
References
Delving into the Biochemical Profile of FXIa-IN-10: A Technical Guide
For Immediate Release
SPRING HOUSE, Pennsylvania – A comprehensive technical overview of FXIa-IN-10, a potent and orally bioavailable inhibitor of Factor XIa (FXIa), has been compiled for researchers, scientists, and professionals in drug development. This guide details the molecule's biochemical properties, experimental methodologies for its characterization, and its place within the broader context of anticoagulant therapy. This compound, also identified as compound 3f in seminal research, has demonstrated significant potential as a novel anticoagulant with a promising safety profile.
Core Biochemical and Pharmacokinetic Properties
This compound is a highly potent inhibitor of human FXIa, exhibiting a Ki of 0.17 nM.[1] Its inhibitory activity is a key characteristic that underpins its potential as a therapeutic agent. Beyond its direct interaction with FXIa, the compound's broader biochemical and pharmacokinetic profile has been assessed, revealing favorable properties for drug development.
| Property | Value | Species |
| FXIa Inhibition (Ki) | 0.17 nM | Human |
| Plasma Kallikrein Inhibition (Ki) | 2.3 nM | Human |
| Thrombin Inhibition (Ki) | >10,000 nM | Human |
| Factor Xa (FXa) Inhibition (Ki) | >10,000 nM | Human |
| Trypsin Inhibition (Ki) | 1,200 nM | Bovine |
| Human Plasma Protein Binding | 98.7% | Human |
| Aqueous Solubility (pH 7.4) | 0.2 µg/mL | - |
| Oral Bioavailability (F%) | 36.4% | Rat |
| 80.5% | Dog | |
| 43.0% | Monkey |
Table 1: Summary of key in vitro biochemical and pharmacokinetic parameters of this compound (compound 3f).
Mechanism of Action and the Coagulation Cascade
This compound exerts its anticoagulant effect by directly inhibiting Factor XIa, a critical serine protease in the intrinsic pathway of the coagulation cascade. By blocking FXIa, the inhibitor disrupts the amplification of thrombin generation, a central process in the formation of blood clots. This targeted approach is believed to contribute to a reduced risk of bleeding compared to broader-acting anticoagulants.
Detailed Experimental Protocols
The characterization of this compound involved a series of robust biochemical assays. The following are detailed methodologies for the key experiments performed.
Factor XIa Inhibition Assay
The potency of this compound against human Factor XIa was determined using a chromogenic substrate assay.
Objective: To determine the inhibitor constant (Ki) of this compound against human FXIa.
Materials:
-
Human Factor XIa
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 5 mM CaCl2, and 0.1% BSA.
-
This compound (compound 3f) dissolved in DMSO.
-
96-well microplate
-
Spectrophotometer
Procedure:
-
A solution of human FXIa was prepared in the assay buffer.
-
Serial dilutions of this compound were prepared in DMSO and then diluted into the assay buffer.
-
In a 96-well plate, FXIa was pre-incubated with varying concentrations of this compound for a specified period at room temperature to allow for inhibitor binding.
-
The enzymatic reaction was initiated by the addition of the FXIa chromogenic substrate.
-
The rate of substrate hydrolysis was monitored by measuring the change in absorbance at 405 nm over time using a spectrophotometer.
-
The inhibitor constant (Ki) was calculated from the reaction rates at different inhibitor and substrate concentrations using the Cheng-Prusoff equation.
Selectivity Assays
To assess the specificity of this compound, its inhibitory activity was tested against a panel of other serine proteases, including plasma kallikrein, thrombin, Factor Xa, and trypsin.
Objective: To determine the Ki of this compound against other relevant serine proteases.
Procedure: The experimental protocol for the selectivity assays was similar to the Factor XIa inhibition assay, with the following modifications:
-
The specific enzyme (e.g., plasma kallikrein, thrombin, FXa, trypsin) was used in place of FXIa.
-
A chromogenic or fluorogenic substrate specific to each enzyme was utilized.
-
The assay buffer composition was optimized for the specific requirements of each protease.
-
Ki values were determined using the same data analysis method as for the FXIa inhibition assay.
Conclusion
This compound is a potent and selective inhibitor of Factor XIa with favorable oral bioavailability in multiple preclinical species. The detailed biochemical and pharmacokinetic data, along with the robust experimental protocols outlined in this guide, provide a solid foundation for its continued investigation as a next-generation anticoagulant. Its specific mechanism of action within the intrinsic coagulation pathway holds the promise of effective antithrombotic therapy with an improved safety margin.
References
The Role of FXIa Inhibitors in the Intrinsic Pathway of Coagulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Factor XIa (FXIa) has emerged as a compelling target for the development of novel anticoagulants that promise a wider therapeutic window, potentially separating antithrombotic efficacy from bleeding risk. Situated in the intrinsic pathway of coagulation, FXIa plays a crucial role in the amplification of thrombin generation, a key enzyme in the formation of blood clots. This technical guide provides an in-depth exploration of the role of FXIa in the intrinsic coagulation cascade and the mechanism of its inhibition. While this report centers on the general class of FXIa inhibitors, it is important to note that a specific compound designated "FXIa-IN-10" is not referenced in the public scientific literature. Therefore, this guide will utilize data and protocols associated with well-characterized, exemplary FXIa inhibitors to illustrate the core principles of FXIa-targeted anticoagulation.
The Intrinsic Pathway of Coagulation and the Pivotal Role of FXIa
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway.
The intrinsic pathway is initiated by the contact of Factor XII (FXII) with a negatively charged surface, leading to its activation to FXIIa.[1] FXIIa then activates Factor XI (FXI) to FXIa.[2] Subsequently, FXIa activates Factor IX (FIX) to FIXa.[1] FIXa, in complex with its cofactor Factor VIIIa, forms the "tenase" complex, which in turn activates Factor X (FX) to FXa, the first enzyme of the common pathway.[2] Thrombin, generated in the initial phases of coagulation, can also feedback-activate FXI, thus amplifying its own production.[3] This amplification loop is considered more critical for thrombosis than for normal hemostasis.
Factor XIa (FXIa) is a serine protease that serves as a critical amplification point within the intrinsic pathway. While the extrinsic (tissue factor) pathway is primarily responsible for initiating coagulation in response to vessel injury, the FXIa-driven amplification of thrombin is thought to be more significant in the growth and stabilization of a thrombus.[4] This differential role in thrombosis versus hemostasis is the scientific rationale for targeting FXIa to develop antithrombotic agents with a reduced bleeding risk.[5]
Mechanism of Action of FXIa Inhibitors
FXIa inhibitors can be broadly categorized based on their mechanism of action and molecular modality, including small molecules and monoclonal antibodies. These inhibitors typically target the active site of FXIa or allosteric sites to prevent its enzymatic activity.
A novel and distinct mechanism involves the inhibition of FXI activation itself. Some small molecules, referred to as FXI Activation Inhibitors (XIAIs), have been discovered to bind to the regulatory subunit of the FXI zymogen, preventing its conversion to the active enzyme FXIa.[6] This approach offers a different pharmacological profile compared to direct FXIa inhibition.
Other mechanisms include:
-
Direct competitive inhibition: Small molecules that bind directly to the active site of FXIa, preventing it from binding to its substrate, FIX.
-
Allosteric inhibition: Molecules that bind to a site distinct from the active site, inducing a conformational change that reduces the catalytic activity of FXIa. Osocimab, a monoclonal antibody, functions through such an allosteric mechanism.[7]
-
Blocking substrate binding: Some antibodies, like BAY 1831865, bind to the apple 3 domain of FXI, hindering the binding of its substrate, FIX.[7]
Quantitative Data for Representative FXIa Inhibitors
The following tables summarize key quantitative data for several well-characterized FXIa inhibitors. It is important to reiterate that no public data is available for a compound named "this compound".
Table 1: In Vitro Potency of Selected FXIa Inhibitors
| Inhibitor | Type | Target | IC50 | Ki | Reference(s) |
| Asundexian | Small Molecule | FXIa | 1.0 ± 0.17 nM | - | [7] |
| Milvexian | Small Molecule | FXIa | - | 0.11 nM | [7] |
| Osocimab | Monoclonal Antibody | FXIa | 16 ± 0.02 nM (FIX activation) | - | [7] |
| Abelacimab | Monoclonal Antibody | FXI and FXIa | 2.8 nM (FXIa activity) | - | [7] |
| BMS-962212 | Small Molecule | FXIa | - | 0.04 nM | [8] |
| Fasxiator (rFasxiatorN17R, L19E) | Engineered Toxin | FXIa | 1.44 ± 0.24 nM | 0.9 nM | [9] |
Table 2: Ex Vivo Anticoagulant Activity of Selected FXIa Inhibitors
| Inhibitor | Assay | Parameter | Value | Reference(s) |
| Asundexian | aPTT | EC1.5x | - | [7] |
| Milvexian | aPTT | EC1.5x | 0.50 µM | [7] |
| Osocimab | aPTT | Concentration to double aPTT | 0.14 µM | [7] |
| BMS-262084 | aPTT | Concentration to double aPTT (human plasma) | 0.14 µM | [8] |
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a common coagulation test used to assess the integrity of the intrinsic and common pathways. Inhibition of FXIa leads to a prolongation of the aPTT.
Principle: The assay measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., ellagic acid, silica) and calcium.
Detailed Methodology:
-
Sample Preparation: Citrated plasma is obtained from whole blood by centrifugation.
-
Reagent Preparation: Prepare the aPTT reagent (containing a contact activator and phospholipids) and a calcium chloride solution according to the manufacturer's instructions.
-
Incubation:
-
Pipette a defined volume of plasma into a cuvette.
-
Add the FXIa inhibitor at various concentrations or a vehicle control.
-
Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 3-5 minutes).
-
Add the pre-warmed aPTT reagent to the cuvette and incubate for a further specified time (e.g., 3-5 minutes) at 37°C.
-
-
Clot Initiation and Detection:
-
Add a pre-warmed calcium chloride solution to the cuvette to initiate coagulation.
-
Simultaneously, start a timer.
-
The time to clot formation is measured using an automated or semi-automated coagulometer that detects changes in optical density or mechanical movement.
-
-
Data Analysis: The clotting time in seconds is recorded. The effect of the inhibitor is often expressed as the concentration required to double the baseline aPTT.[10]
In Vitro FXIa Enzymatic Assay
This assay directly measures the enzymatic activity of purified FXIa and the potency of inhibitors.
Principle: The assay uses a purified FXIa enzyme and a synthetic chromogenic or fluorogenic substrate that mimics the natural substrate (FIX). The cleavage of the substrate by FXIa releases a colored or fluorescent product, and the rate of its formation is proportional to the enzyme's activity.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
In a microplate, add the buffer, the FXIa inhibitor at various concentrations, and the purified FXIa enzyme.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation, 505 nm emission for AFC).[6]
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Plot the reaction rates against the inhibitor concentrations.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway Diagram
Caption: The Intrinsic Pathway of Coagulation and the Site of FXIa Inhibition.
Experimental Workflow Diagram
Caption: Experimental Workflow for the Activated Partial Thromboplastin Time (aPTT) Assay.
Conclusion
Inhibition of Factor XIa represents a promising strategy in the development of new anticoagulants with a potentially improved safety profile. By targeting a key amplification step in the intrinsic pathway of coagulation, FXIa inhibitors aim to reduce the risk of pathological thrombosis while preserving normal hemostasis. This technical guide has provided a comprehensive overview of the role of FXIa, the mechanisms of its inhibitors, quantitative data for representative compounds, and detailed experimental protocols. While specific data for "this compound" remains elusive in the public domain, the principles and methodologies outlined herein provide a solid foundation for researchers and drug development professionals working in this exciting field. The ongoing clinical development of several FXIa inhibitors will further elucidate their therapeutic potential and role in the future of anticoagulant therapy.
References
- 1. Back to basics: the coagulation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. The hemostatic role of factor XI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays [mdpi.com]
In-Depth Technical Guide: FXIa-IN-10 Target Binding and Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding profile and enzyme kinetics of FXIa-IN-10, a potent and orally bioavailable inhibitor of activated Factor XI (FXIa). The information presented herein is collated from publicly available research, including the primary publication detailing its discovery and characterization.
Introduction to FXIa and this compound
Activated Factor XI (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade. It amplifies the generation of thrombin, a key enzyme in the formation of fibrin clots. While essential for hemostasis, aberrant FXIa activity is implicated in the pathophysiology of thromboembolic diseases. Consequently, FXIa has emerged as a promising target for the development of novel anticoagulants with a potentially wider therapeutic window and a lower bleeding risk compared to traditional therapies.
This compound (also reported as compound 3f) is a small molecule inhibitor designed to specifically target and inhibit the enzymatic activity of FXIa. Its development was guided by structure-based drug design, leading to a compound with high potency and favorable pharmacokinetic properties.
Target Binding and Enzyme Kinetics Data
The inhibitory activity of this compound against FXIa has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: Target Binding Affinity of this compound
| Parameter | Species | Value (nM) |
| Ki | Human | 0.17[1] |
| Ki | Rabbit | 0.5 |
| IC50 | Human | 1.1 |
Table 2: Enzyme Inhibition Kinetics of this compound
| Parameter | Condition | Value |
| Inhibition Type | - | Competitive |
| Substrate | S-2366 | - |
| Km of Substrate | - | 180 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the interaction of this compound with its target.
FXIa Chromogenic Assay
This assay is employed to determine the inhibitory potency (IC50) of compounds against FXIa.
Principle: The assay measures the residual enzymatic activity of FXIa in the presence of an inhibitor by monitoring the cleavage of a chromogenic substrate. The amount of color produced is inversely proportional to the inhibitory activity of the compound.
Protocol:
-
Reagents:
-
Human FXIa enzyme
-
This compound (or other test compounds) at various concentrations
-
Chromogenic substrate (e.g., S-2366, Pyr-Pro-Arg-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4)
-
-
Procedure:
-
A solution of human FXIa is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The absorbance is measured at a specific wavelength (e.g., 405 nm) over time using a plate reader.
-
The rate of substrate hydrolysis is calculated from the linear portion of the absorbance curve.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound relative to a control with no inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Determination of Inhibition Constant (Ki)
The Ki value, a measure of the binding affinity of the inhibitor, is determined through kinetic experiments.
Principle: By measuring the initial rates of the enzymatic reaction at various substrate and inhibitor concentrations, the mode of inhibition and the Ki value can be determined using the Michaelis-Menten equation and its derivatives for enzyme inhibition.
Protocol:
-
Reagents: Same as for the chromogenic assay.
-
Procedure:
-
A matrix of experiments is set up with varying concentrations of the chromogenic substrate and several fixed concentrations of this compound.
-
For each condition, the initial rate of the reaction is measured as described in the chromogenic assay protocol.
-
-
Data Analysis:
-
The data are globally fitted to the appropriate equation for competitive inhibition using non-linear regression analysis to determine the Ki and Km values.
-
Alternatively, graphical methods such as Lineweaver-Burk or Dixon plots can be used to visualize the mode of inhibition and estimate the Ki.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a plasma-based clotting assay used to assess the anticoagulant effect of inhibitors on the intrinsic and common pathways of coagulation.
Principle: The aPTT test measures the time it takes for a fibrin clot to form after the addition of a contact activator and calcium to platelet-poor plasma. An extension of the clotting time in the presence of an inhibitor indicates its anticoagulant activity.
Protocol:
-
Reagents:
-
Platelet-poor plasma (human)
-
This compound at various concentrations
-
aPTT reagent (containing a contact activator like silica, kaolin, or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl₂) solution
-
-
Procedure:
-
Platelet-poor plasma is incubated with different concentrations of this compound.
-
The aPTT reagent is added to the plasma-inhibitor mixture and incubated for a specific time at 37°C to activate the contact-dependent factors.
-
Clotting is initiated by the addition of CaCl₂.
-
The time to fibrin clot formation is measured using a coagulometer.
-
-
Data Analysis:
-
The aPTT is recorded in seconds. The concentration of the inhibitor that doubles the clotting time (2x aPTT) is often reported as a measure of its anticoagulant potency in plasma.
-
Visualizations
Signaling Pathway
Caption: Intrinsic coagulation pathway and the inhibitory action of this compound.
Experimental Workflow: FXIa Chromogenic Assay
Caption: Workflow for determining the IC50 of this compound.
Experimental Workflow: aPTT Assay
Caption: Workflow for assessing the anticoagulant effect of this compound using the aPTT assay.
References
Structural Analysis of FXIa-IN-10 Binding to Factor XIa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding interaction between the potent inhibitor FXIa-IN-10 and its target, Factor XIa (FXIa), a key enzyme in the intrinsic coagulation cascade. Understanding the structural basis of this interaction is crucial for the development of novel anticoagulants with improved safety profiles.
Introduction to Factor XIa
Factor XI (FXI) is a serine protease that, in its activated form (FXIa), plays a significant role in the amplification of the coagulation cascade by activating Factor IX.[1][2] Elevated levels of FXIa have been linked to an increased risk of thrombosis, while its deficiency is associated with a mild bleeding phenotype, making it an attractive target for anticoagulant therapy.[3][4] FXIa is a homodimer, with each subunit comprising four apple domains (A1-A4) and a catalytic domain.[5][6] The active site of the catalytic domain is the target for many small molecule inhibitors.[5]
Overview of this compound
This compound is a highly potent and selective inhibitor of Factor XIa. It demonstrates excellent oral bioavailability in preclinical species, highlighting its potential as a therapeutic agent.
Quantitative Analysis of this compound Binding
The inhibitory potency of this compound has been determined through biochemical assays. A summary of the key quantitative data is presented below.
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 0.17 nM | Not Specified | Biochemical Assay | [7] |
| Oral Bioavailability | 36.4% | Rat | In vivo | [7][8] |
| 80.5% | Dog | In vivo | [7][8] | |
| 43.0% | Monkey | In vivo | [7][8] |
Structural Insights into the this compound Interaction
While a specific co-crystal structure of this compound bound to Factor XIa is not publicly available, the primary literature suggests that its design was based on exploiting nonclassical interactions within the FXIa active site. High-resolution crystal structures of FXIa in complex with other small molecule inhibitors reveal key binding pockets that are likely occupied by this compound.[9][10] These include the S1, S2, and prime-side pockets of the active site.[5][9]
The binding of inhibitors to the FXIa active site is a critical determinant of their potency and selectivity. The following diagram illustrates the general workflow for the structural and biochemical analysis of such interactions.
Caption: A generalized workflow for the biochemical and structural characterization of FXIa inhibitors.
The following diagram depicts a hypothetical binding mode of a small molecule inhibitor within the active site of FXIa, based on known interactions of similar compounds.
Caption: A schematic of inhibitor interactions within the FXIa active site pockets.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of inhibitor binding. Below are generalized methodologies for key experiments.
Factor XIa Enzymatic Assay (Ki Determination)
This assay quantifies the inhibitory potency of a compound by measuring its effect on the rate of substrate cleavage by FXIa.
-
Reagents and Materials:
-
Human Factor XIa
-
Fluorogenic or chromogenic FXIa substrate
-
Assay buffer (e.g., Tris-buffered saline with PEG and BSA)
-
This compound (or other inhibitor) at various concentrations
-
Microplate reader
-
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a microplate, add FXIa and the inhibitor dilutions.
-
Incubate for a predetermined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FXIa substrate.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction velocities and determine the IC50 value by fitting the data to a dose-response curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the effect of an inhibitor on the intrinsic and common pathways of the coagulation cascade in plasma.
-
Reagents and Materials:
-
Pooled normal human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound (or other inhibitor) at various concentrations
-
Coagulometer
-
-
Procedure:
-
Prepare dilutions of this compound in plasma.
-
Incubate the plasma-inhibitor mixture with the aPTT reagent at 37°C.
-
Initiate clotting by adding a pre-warmed CaCl2 solution.
-
Measure the time to clot formation using a coagulometer.
-
Determine the concentration of the inhibitor required to double the baseline clotting time.
-
X-ray Crystallography
This technique provides high-resolution structural information about the inhibitor-enzyme complex.
-
Protein Preparation and Crystallization:
-
Express and purify the catalytic domain of human Factor XIa.
-
Incubate the purified FXIa with a molar excess of this compound.
-
Screen for crystallization conditions using various precipitants, buffers, and additives.
-
Optimize the lead crystallization conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to determine the space group and unit cell dimensions.
-
Solve the crystal structure using molecular replacement with a known FXIa structure as a search model.
-
Build the inhibitor into the electron density map and refine the structure to achieve optimal geometric and crystallographic statistics (e.g., R-work and R-free).
-
Conclusion
The structural and biochemical analysis of this compound binding to Factor XIa provides a framework for understanding the molecular basis of its potent anticoagulant activity. While a specific co-crystal structure is not yet in the public domain, the available data on its high potency and oral bioavailability underscore its promise as a next-generation anticoagulant. Further structural studies will be invaluable for the rational design of even more effective and safer FXIa inhibitors.
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XIa Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 4. bms.com [bms.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure and function of factor XI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. High-resolution crystal structures of factor XIa coagulation factor in complex with nonbasic high-affinity synthetic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-resolution crystal structures of factor XIa coagulation factor in complex with nonbasic high-affinity synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of FXIa-IN-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of FXIa-IN-10, a potent and orally bioavailable inhibitor of Factor XIa (FXIa). This document details the biochemical and pharmacological properties of this compound, presenting key quantitative data, comprehensive experimental protocols, and visual representations of its mechanism of action and characterization workflow.
Executive Summary
This compound, also referred to as compound 3f in its discovery publication, is a highly potent and selective small molecule inhibitor of Factor XIa. With a Ki value of 0.17 nM, it demonstrates significant potential as a novel anticoagulant.[1][2] This guide summarizes the essential in vitro data that underscores its activity and selectivity profile, providing researchers with the foundational information for further investigation and development.
Quantitative Data Summary
The in vitro activity and selectivity of this compound have been rigorously assessed through a series of biochemical and plasma-based assays. The following tables summarize the key quantitative data from these evaluations.
Table 1: Potency of this compound
| Parameter | Value |
| Ki (FXIa) | 0.17 nM |
This value represents the inhibition constant of this compound against human Factor XIa, indicating a high binding affinity.
Table 2: In Vitro Anticoagulant Activity
| Assay | Species | EC2x (μM) |
| Activated Partial Thromboplastin Time (aPTT) | Human Plasma | 2.2 |
EC2x is the effective concentration required to double the clotting time in the aPTT assay, a key measure of anticoagulant effect in the intrinsic pathway.
Table 3: Selectivity Profile of this compound
| Protease Target | Ki (nM) | Selectivity (fold vs. FXIa) |
| FXIa | 0.17 | - |
| Factor Xa (FXa) | >10000 | >58,824 |
| Thrombin (FIIa) | >10000 | >58,824 |
| Activated Protein C (APC) | >10000 | >58,824 |
| Factor VIIa (FVIIa) | >10000 | >58,824 |
| Factor XIIa (FXIIa) | >10000 | >58,824 |
| Plasma Kallikrein | 5 | 29 |
| Trypsin | 23 | 135 |
This selectivity panel demonstrates that this compound is highly selective for FXIa over other key serine proteases in the coagulation cascade and related pathways, with the exception of some activity against plasma kallikrein and trypsin.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and facilitate further research.
FXIa Enzymatic Inhibition Assay (Chromogenic Assay)
This assay quantifies the inhibitory activity of this compound against purified human FXIa.
-
Materials:
-
Human Factor XIa (Enzyme Research Laboratories)
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing 0.1% Bovine Serum Albumin (BSA)
-
This compound (Compound 3f) dissolved in Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Add a solution of human FXIa to each well of the microplate.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells containing the enzyme.
-
Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding to reach equilibrium.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).
-
Activated Partial Thromboplastin Time (aPTT) Assay
This plasma-based clotting assay assesses the effect of this compound on the intrinsic and common pathways of the coagulation cascade.
-
Materials:
-
Pooled normal human plasma (citrated)
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium Chloride (CaCl2) solution (e.g., 25 mM)
-
This compound dissolved in DMSO
-
Coagulometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then spike into aliquots of human plasma to achieve the desired final concentrations. A vehicle control (DMSO-spiked plasma) must be included.
-
Incubate the plasma samples containing the inhibitor or vehicle at 37°C for a specified time.
-
Add the aPTT reagent to the plasma samples and incubate for a time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C to activate the contact pathway.
-
Initiate the clotting reaction by adding pre-warmed CaCl2 solution.
-
Measure the time to clot formation using a coagulometer.
-
Record the clotting times in seconds.
-
Determine the concentration of this compound that doubles the clotting time (EC2x) compared to the vehicle control by plotting the clotting time against the inhibitor concentration.
-
Serine Protease Selectivity Panel
To determine the selectivity of this compound, its inhibitory activity is tested against a panel of related serine proteases.
-
Materials:
-
A panel of purified serine proteases (e.g., Factor Xa, Thrombin, Activated Protein C, Factor VIIa, Factor XIIa, Plasma Kallikrein, Trypsin).
-
Specific chromogenic or fluorogenic substrates for each protease.
-
Appropriate assay buffers for each enzyme, optimized for pH and ionic strength.
-
This compound dissolved in DMSO.
-
96-well microplates.
-
Microplate reader (absorbance or fluorescence).
-
-
Procedure:
-
The experimental procedure is analogous to the FXIa enzymatic inhibition assay described in section 2.1.
-
For each protease in the panel, perform a concentration-response experiment with this compound.
-
Use the specific substrate and optimized buffer conditions for each respective enzyme.
-
Calculate the IC50 or Ki value for each protease.
-
Determine the selectivity by calculating the ratio of the IC50 or Ki value for each off-target protease to the IC50 or Ki value for FXIa.
-
Visualizations
The following diagrams illustrate the biological context and experimental workflow for the in vitro characterization of this compound.
Coagulation Cascade and the Role of FXIa
Caption: Intrinsic pathway of coagulation and the inhibitory action of this compound on Factor XIa.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound activity.
References
The Potent and Orally Bioavailable Factor XIa Inhibitor: FXIa-IN-10 - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity and potency of FXIa-IN-10, a novel, potent, and orally bioavailable inhibitor of activated Factor XI (FXIa). This compound (also referred to as compound 3f in primary literature) has emerged as a promising candidate for antithrombotic therapy, offering the potential for a safer anticoagulant profile with a reduced risk of bleeding compared to current standards of care. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its mechanism of action and experimental evaluation.
Core Biological Activity and Potency
This compound is a potent small molecule inhibitor that specifically targets the serine protease FXIa, a key enzyme in the intrinsic pathway of the coagulation cascade. Its high affinity and inhibitory activity are central to its potential therapeutic efficacy.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound, highlighting its potency, pharmacokinetic profile, and in vivo efficacy.
| Parameter | Species | Value | Reference |
| In Vitro Potency | |||
| Ki (FXIa Inhibition) | Human | 0.17 nM | [1][2] |
| Oral Bioavailability (F%) | |||
| Rat | 36.4% | [1][2] | |
| Dog | 80.5% | [1][2] | |
| Monkey | 43.0% | [1][2] | |
| Pharmacokinetics (Rat) | |||
| T1/2 (h) | Rat | 1.4 ± 0.0 | [2] |
| Clearance (mL/min/kg) | Rat | 10.7 ± 1.8 | [2] |
| Vdss (L/kg) | Rat | 0.8 ± 0.1 | [2] |
| Pharmacokinetics (Monkey) | |||
| T1/2 (h) | Monkey | 1.0 ± 0.4 | [2] |
| Clearance (mL/min/kg) | Monkey | 25.6 ± 4.0 | [2] |
| Vdss (L/kg) | Monkey | 1.5 ± 0.4 | [2] |
| In Vivo Efficacy | |||
| Antithrombotic Effect | Rabbit | Dose-dependent reduction in thrombus weight | [1][2] |
Mechanism of Action: Targeting the Intrinsic Coagulation Pathway
FXIa plays a critical role in the amplification of the coagulation cascade. It is activated by Factor XIIa (FXIIa) and thrombin, and in turn, activates Factor IX (FIX). This amplification loop is believed to be more crucial for the development of thrombosis than for normal hemostasis. By inhibiting FXIa, this compound effectively dampens this amplification, thereby preventing thrombus formation with a potentially lower impact on hemostasis, which may translate to a reduced bleeding risk.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments used to characterize this compound.
In Vitro FXIa Enzyme Inhibition Assay (Ki Determination)
This assay determines the inhibitory potency of this compound against its target enzyme, FXIa.
Objective: To determine the inhibitor constant (Ki) of this compound for human FXIa.
Materials:
-
Human activated Factor XI (FXIa)
-
Fluorogenic or chromogenic FXIa substrate (e.g., S-2366)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-buffered saline with BSA)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to obtain a range of concentrations.
-
Enzyme and Substrate Preparation: Dilute human FXIa and the substrate to their working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the FXIa solution to each well of the microplate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the enzyme and inhibitor for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding equilibrium.
-
Initiate the enzymatic reaction by adding the FXIa substrate to each well.
-
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Michaelis-Menten constant (Km).
-
In Vivo Rabbit Arteriovenous (AV) Shunt Thrombosis Model
This model assesses the antithrombotic efficacy of this compound in a living organism.
Objective: To evaluate the dose-dependent antithrombotic effect of this compound in a rabbit model of thrombosis.
Animal Model: New Zealand White rabbits.
Materials:
-
This compound
-
Vehicle for intravenous (IV) and oral (PO) administration (e.g., IV: 20% HPbCD; PO: 10% ethanol, 70% PEG-400, 20% water)[2]
-
Anesthetic agents
-
Surgical instruments
-
Arteriovenous shunt tubing containing a silk thread
Procedure:
-
Animal Preparation: Anesthetize the rabbits and expose the carotid artery and jugular vein.
-
Compound Administration: Administer this compound or vehicle to different groups of rabbits via the desired route (e.g., intravenous bolus followed by infusion, or oral gavage). Dosing regimens such as 1.7 mg/kg bolus + 2.0 mg/kg/h infusion and 8.5 mg/kg bolus + 10.0 mg/kg/h infusion have been used.[2]
-
Shunt Placement: Insert an arteriovenous shunt connecting the carotid artery and the jugular vein. The shunt contains a pre-weighed silk thread which serves as a thrombogenic surface.
-
Thrombus Formation: Allow blood to flow through the shunt for a specified period (e.g., 40 minutes) to allow for thrombus formation on the silk thread.
-
Thrombus Measurement: After the designated time, remove the shunt and carefully retrieve the silk thread with the formed thrombus.
-
Data Analysis:
-
Wash and dry the silk thread with the thrombus.
-
Weigh the thread to determine the thrombus weight (final weight - initial weight).
-
Compare the thrombus weights between the vehicle-treated group and the this compound-treated groups.
-
Analyze the data for a dose-dependent reduction in thrombus weight to determine the in vivo efficacy of the compound.
-
Conclusion
This compound is a highly potent and orally bioavailable inhibitor of Factor XIa, demonstrating significant antithrombotic efficacy in preclinical models. Its mechanism of action, targeting a key amplification step in the intrinsic coagulation pathway, holds the promise of a safer anticoagulant with a reduced bleeding risk. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising therapeutic candidate.
References
Methodological & Application
Application Notes and Protocols for FXIa-IN-10 in In Vivo Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the experimental Factor XIa (FXIa) inhibitor, FXIa-IN-10, in established in vivo models of thrombosis. The following sections offer step-by-step methodologies for the rabbit arteriovenous (AV) shunt model, the murine ferric chloride-induced arterial thrombosis model, and the murine tail bleeding time assay. Quantitative data from preclinical studies of this compound are summarized for reference.
Introduction to this compound
This compound (also known as Compound 3f) is a potent and orally bioavailable inhibitor of activated Factor XI (FXIa) with a high degree of selectivity. As a key enzyme in the intrinsic coagulation cascade, FXIa is a promising target for antithrombotic therapies with a potentially lower risk of bleeding compared to conventional anticoagulants.[1][2][3] Preclinical data have demonstrated the dose-dependent antithrombotic efficacy of this compound in a rabbit model of thrombosis.
Chemical Properties:
| Property | Value |
| Ki | 0.17 nM |
| Oral Bioavailability | Rat: 36.4%, Dog: 80.5%, Monkey: 43.0% |
Signaling Pathway: The Intrinsic Coagulation Cascade
The diagram below illustrates the position of Factor XIa in the intrinsic pathway of the coagulation cascade, the target of this compound. Inhibition of FXIa is intended to reduce the amplification of thrombin generation, thereby preventing thrombosis while having a minimal impact on hemostasis.
Experimental Protocols
Rabbit Arteriovenous (AV) Shunt Thrombosis Model
This model is used to evaluate the antithrombotic efficacy of a test compound in a setting of venous thrombosis. This compound has been shown to be effective in this model.
Experimental Workflow:
Materials:
-
Male New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Silastic tubing (e.g., 6.5 cm length, 2.64 mm inner diameter)
-
Cotton suture material
-
This compound
-
Vehicle (e.g., 20% HPβCD in water for IV administration)
-
Saline
Protocol:
-
Anesthetize the rabbit and maintain anesthesia throughout the procedure.
-
Surgically expose and isolate the left carotid artery and right jugular vein.
-
Administer a bolus intravenous (IV) injection of this compound or vehicle via the marginal ear vein, followed immediately by a continuous IV infusion.
-
Insert one end of the silastic tubing containing a thrombogenic cotton suture into the carotid artery and the other end into the jugular vein, creating an AV shunt.
-
Allow blood to circulate through the shunt for a predefined period (e.g., 40 minutes).
-
After the circulation period, clamp the tubing and carefully remove it.
-
Gently remove the cotton suture with the adherent thrombus from the tubing.
-
Weigh the wet thrombus immediately. The net thrombus weight is calculated by subtracting the initial weight of the suture.
-
Collect blood samples for ex vivo analysis (e.g., aPTT, PT) as needed.
Quantitative Data for this compound:
| IV Dose (Bolus + Infusion) (mg/kg) | Thrombus Weight Reduction (%) |
| 1.7 + 2.0 | Dose-dependent reduction |
| 8.5 + 10.0 | Dose-dependent reduction |
Note: The original publication states a dose-dependent reduction in thrombus weight. Specific percentage inhibition values were not publicly available.
Murine Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This widely used model assesses the ability of a compound to prevent occlusive thrombus formation in an artery following chemical injury to the endothelium.[1][4]
Experimental Workflow:
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Doppler flow probe
-
Filter paper (1x2 mm)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
This compound
-
Vehicle (e.g., for oral or intravenous administration)
Protocol:
-
Anesthetize the mouse and place it on a surgical board in a supine position.
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Administer this compound or vehicle at the desired dose and route (e.g., oral gavage 1 hour prior, or IV injection).
-
Place a mini Doppler flow probe around the carotid artery to monitor blood flow.
-
Saturate a small piece of filter paper with FeCl₃ solution and apply it to the adventitial surface of the artery for a fixed duration (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow until a stable occlusion occurs (defined as blood flow < 10% of baseline for at least 1 minute).
-
The primary endpoint is the time to occlusion (TTO) from the application of the FeCl₃.
Murine Tail Bleeding Time Assay
This assay is a fundamental method for assessing the hemostatic effects of a compound by measuring the time it takes for bleeding to stop after a standardized tail injury. It is crucial for evaluating the bleeding risk associated with antithrombotic agents.
Experimental Workflow:
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetic
-
Surgical blade
-
50 mL conical tube with saline, pre-warmed to 37°C
-
Timer
-
This compound
-
Vehicle
Protocol:
-
Administer this compound or vehicle at the desired dose and route.
-
After the appropriate absorption time, anesthetize the mouse.
-
Carefully transect a 3 mm segment from the distal tip of the tail using a sharp surgical blade.
-
Immediately immerse the tail into the pre-warmed saline.
-
Start a timer and observe for the cessation of bleeding. Bleeding is considered to have stopped when there is no visible stream of blood for at least 30 seconds.
-
Record the bleeding time. A cutoff time (e.g., 900 or 1200 seconds) is typically used, after which bleeding is manually stopped by applying pressure to prevent excessive blood loss.
Summary
The provided protocols offer standardized methods to evaluate the efficacy and safety profile of the experimental FXIa inhibitor, this compound. The rabbit AV shunt model is suitable for assessing antithrombotic activity in a venous thrombosis setting, while the ferric chloride model is a robust method for arterial thrombosis. The tail bleeding time assay is an essential complementary experiment to determine the compound's impact on hemostasis. Researchers should adapt these protocols as necessary based on their specific experimental goals and institutional guidelines for animal care and use.
References
- 1. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Future prospects for contact factors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of FXIa Inhibitors in a Mouse Inferior Vena Cava Ligation Model
Note: A literature search for "FXIa-IN-10" did not yield specific data or protocols for its application in a mouse inferior vena cava (IVC) ligation model. The following application notes and protocols are based on published data for the representative Factor XIa inhibitor, rFasxiatorN17R,L19E , and established methodologies for the mouse IVC ligation model. This information is intended to provide a relevant framework for researchers investigating novel FXIa inhibitors.
Introduction
Factor XIa (FXIa) is a critical component of the intrinsic pathway of the coagulation cascade and has emerged as a promising target for the development of novel antithrombotic agents. Inhibition of FXIa is hypothesized to reduce thrombosis with a lower risk of bleeding compared to conventional anticoagulants. The mouse inferior vena cava (IVC) ligation model is a widely used in vivo assay to evaluate the efficacy of antithrombotic compounds in a venous thrombosis setting. This document provides detailed protocols for the IVC ligation model and a tail bleeding assay, along with data for the FXIa inhibitor rFasxiatorN17R,L19E to serve as a reference.
Data Presentation
The following tables summarize the quantitative data from a study evaluating the efficacy and safety of the FXIa inhibitor rFasxiatorN17R,L19E in a mouse IVC ligation model.
Table 1: Antithrombotic Efficacy of rFasxiatorN17R,L19E in Mouse IVC Ligation Model
| Treatment Group | Dose (mg/kg) | Administration Route | Thrombus Weight (mg, Mean ± SEM) | Number of Animals (n) |
| Saline (Control) | N/A | Subcutaneous (s.c.) | 13.0 ± 2.0 | 8 |
| rFasxiatorN17R,L19E | 5 | Subcutaneous (s.c.) | Not specified | 8 |
| rFasxiatorN17R,L19E | 10 | Subcutaneous (s.c.) | 2.2 ± 1.1 | 9 |
| Enoxaparin (Control) | 18.5 | Subcutaneous (s.c.) | 3.2 ± 2.0 | Not specified |
SEM: Standard Error of the Mean **p ≤ 0.01 compared to saline-treated mice.[1]
Table 2: Bleeding Risk Assessment with rFasxiatorN17R,L19E in a Mouse Tail Bleeding Model
| Treatment Group | Dose (mg/kg) | Administration Route | Bleeding Time (seconds, Mean) | Number of Animals (n) |
| Saline (Control) | N/A | Subcutaneous (s.c.) | Not specified | 6 |
| rFasxiatorN17R,L19E | 5 | Subcutaneous (s.c.) | Not specified | 6 |
| rFasxiatorN17R,L19E | 10 | Subcutaneous (s.c.) | Not specified | 5 |
| Enoxaparin (Control) | 18.5 | Subcutaneous (s.c.) | Not specified | 8 |
Note: Specific mean bleeding times were not provided in the source material, but it was stated that 10 mg/kg of rFasxiatorN17R,L19E achieved similar bleeding levels to enoxaparin.[1]
Experimental Protocols
Protocol 1: Mouse Inferior Vena Cava (IVC) Ligation Model
This protocol describes the surgical procedure to induce venous thrombosis in mice by ligating the inferior vena cava.[1][2][3]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetics (e.g., Isoflurane or Ketamine/Xylazine)
-
Surgical scissors and forceps
-
Sterile cotton buds and gauze
-
Sterile saline (warmed to 37°C)
-
7-0 Prolene suture
-
Suture for closing the incision
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).[1][3]
-
Surgical Preparation: Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature. Shave the abdomen and sterilize the surgical area with an appropriate antiseptic.
-
Laparotomy: Make a midline abdominal incision (approximately 1.5-2 cm) to expose the peritoneal cavity.[3]
-
Exposure of the IVC: Gently exteriorize the intestines to the left side of the mouse using sterile, saline-moistened cotton buds. Cover the intestines with sterile gauze soaked in warm saline to prevent dehydration.[1]
-
IVC Dissection and Ligation: Carefully dissect the inferior vena cava from the surrounding tissues, just below the renal veins. Ligate any side branches and cauterize back branches to create a complete stasis model.[2][3]
-
Complete Ligation: Pass a 7-0 Prolene suture underneath the isolated IVC and tie a secure knot to completely occlude the vessel.[2]
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle control at the desired dose and route. In the reference study, the compound was administered subcutaneously within 15 minutes after IVC ligation.[1]
-
Closure: Return the intestines to the abdominal cavity. Close the abdominal wall and skin in layers using appropriate suture material.
-
Post-operative Care: Allow the mouse to recover from anesthesia in a warm, clean cage. Monitor the animal for at least 2 hours post-surgery.[2]
-
Thrombus Harvesting: After a predetermined time (e.g., 24 or 48 hours), euthanize the mouse. Re-open the abdominal cavity, carefully expose the IVC, and excise the ligated segment.[1][2]
-
Thrombus Analysis: Isolate the thrombus from the vessel and measure its wet weight.
Protocol 2: Mouse Tail Bleeding Assay
This protocol is used to assess the effect of the test compound on hemostasis by measuring bleeding time.
Materials:
-
Anesthetized mice (as in Protocol 1)
-
Scalpel or sharp blade
-
Filter paper
-
Timer
-
Tube with saline at 37°C (optional, for blood collection for hemoglobin assay)
Procedure:
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic.
-
Tail Transection: Using a sharp scalpel, transect the tail at a specific distance from the tip (e.g., 3 mm).
-
Bleeding Time Measurement: Immediately after transection, start a timer. Gently blot the blood with filter paper every 15-30 seconds, being careful not to disturb the forming clot. The bleeding time is the time until bleeding ceases for at least 30 seconds. A cutoff time (e.g., 900 seconds) is typically used.
-
Blood Collection (Optional): Alternatively, immerse the transected tail in a pre-weighed tube containing saline at 37°C and collect blood for a set period. The amount of blood loss can be quantified by weighing the tube or by a hemoglobin assay.[4]
Visualizations
References
- 1. A Factor XIa Inhibitor Engineered from Banded Krait Venom Toxin: Efficacy and Safety in Rodent Models of Arterial and Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse inferior vena cava complete ligation venous thrombosis [bio-protocol.org]
- 3. Mouse Complete Stasis Model of Inferior Vena Cava Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro aPTT Assay with a Factor XIa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activated partial thromboplastin time (aPTT) assay is a fundamental screening test used to evaluate the integrity of the intrinsic and common pathways of the coagulation cascade.[1][2] This in vitro diagnostic tool measures the time it takes for a fibrin clot to form after the addition of a contact activator and phospholipids to a plasma sample.[3][4] The assay is sensitive to deficiencies or inhibition of several coagulation factors, including Factor XII, XI, IX, VIII, X, V, prothrombin (Factor II), and fibrinogen (Factor I).[5][6]
Factor XIa (FXIa) is a serine protease that plays a crucial role in the amplification of thrombin generation through the intrinsic pathway.[7][8] Inhibition of FXIa is a promising therapeutic strategy for the development of novel anticoagulants with a potentially lower bleeding risk compared to current therapies.[9][10] These application notes provide a detailed protocol for performing an in vitro aPTT assay to evaluate the potency and pharmacodynamic effect of a specific FXIa inhibitor, referred to herein as FXIa-IN-10.
Note: As specific public data for "this compound" is not available, the quantitative data presented in these application notes are representative values based on published studies of similar small molecule FXIa inhibitors, such as milvexian, to illustrate the expected experimental outcomes.[6][11]
Principle of the aPTT Assay
The aPTT assay mimics the initial steps of the intrinsic coagulation pathway in vitro. The key steps are:
-
Contact Activation: The assay is initiated by adding an aPTT reagent containing a contact activator (e.g., silica, ellagic acid, or kaolin) and phospholipids (a substitute for platelet surfaces) to citrated plasma. The activator provides a negatively charged surface that triggers the activation of Factor XII to Factor XIIa.[2][4]
-
Intrinsic Pathway Cascade: Activated Factor XII (FXIIa) then activates Factor XI to Factor XIa. Subsequently, FXIa activates Factor IX to Factor IXa. This, along with its cofactor Factor VIIIa, forms the "tenase" complex which activates Factor X to Factor Xa.[12]
-
Common Pathway and Clot Formation: Factor Xa, with its cofactor Factor Va, forms the "prothrombinase" complex, which converts prothrombin to thrombin. Thrombin then cleaves fibrinogen to form insoluble fibrin strands, resulting in a detectable clot.[4]
-
Clot Detection: The time from the addition of calcium chloride (which is required for several steps in the cascade and replenishes the citrate's anticoagulant effect) to the formation of a fibrin clot is measured in seconds. This is the activated partial thromboplastin time.[3][13] Modern coagulometers often use a photo-optical method to detect clot formation by measuring the change in light transmittance or scattering as the plasma becomes turbid.[1][10][14]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the intrinsic coagulation pathway and the experimental workflow for the aPTT assay.
Caption: Intrinsic and common coagulation pathways with the site of action for this compound.
Caption: Experimental workflow for the in vitro aPTT assay with an FXIa inhibitor.
Materials and Reagents
-
Coagulometer: Automated or semi-automated with photo-optical clot detection.
-
Water bath or heating block: Maintained at 37°C.
-
Calibrated pipettes and tips
-
Test cuvettes
-
Platelet-Poor Plasma (PPP): Prepared from citrated whole blood from healthy donors. Blood should be collected in a 3.2% sodium citrate tube (light blue top) with a 9:1 blood-to-anticoagulant ratio.[13][15]
-
aPTT Reagent: A commercial kit containing a contact activator (e.g., ellagic acid or silica) and a phospholipid preparation.[3][13]
-
Calcium Chloride (CaCl2) Solution: 0.025 M, pre-warmed to 37°C.[6]
-
This compound: Stock solution of known concentration.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO).
-
Normal and Abnormal Plasma Controls: For quality control of the assay.
Experimental Protocols
Preparation of Platelet-Poor Plasma (PPP)
-
Collect whole blood into a 3.2% sodium citrate tube. Ensure the tube is filled to the proper volume to maintain the 9:1 ratio.
-
Gently invert the tube 3-4 times to mix the blood and anticoagulant.
-
Within one hour of collection, centrifuge the blood sample at approximately 2500 x g for 15 minutes at room temperature.[13]
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and platelet layer.
-
Pool the plasma from multiple donors if required and store on ice for immediate use or freeze at -80°C for later use. Avoid repeated freeze-thaw cycles.
Preparation of this compound Working Solutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in the same solvent to create a range of working concentrations. The final concentration in the plasma should typically range from nanomolar to micromolar, depending on the inhibitor's potency.
-
Prepare a vehicle control containing only the solvent.
aPTT Assay Procedure
-
Pre-warm the CaCl2 solution and the coagulometer's heating block to 37°C.
-
Spike the PPP with the different concentrations of this compound or the vehicle control. The final concentration of the solvent in the plasma should be kept low (e.g., ≤1%) to avoid affecting the assay.
-
Pipette 50 µL of the spiked plasma sample into a test cuvette.[5]
-
Place the cuvette in the coagulometer and incubate at 37°C for a defined period (e.g., 3 minutes).[5]
-
Add 50 µL of the aPTT reagent to the cuvette.[5]
-
Incubate the plasma-reagent mixture at 37°C for a specified time as per the reagent manufacturer's instructions (typically 3-5 minutes).[5][15]
-
Dispense 50 µL of the pre-warmed 0.025 M CaCl2 solution into the cuvette to initiate the clotting reaction. The coagulometer's timer will start automatically.[5]
-
The instrument will detect the formation of a fibrin clot and record the clotting time in seconds.
-
Perform each measurement in duplicate or triplicate.
Data Presentation and Analysis
The effect of this compound on the aPTT is typically a concentration-dependent prolongation of the clotting time. The results can be presented as the mean clotting time in seconds or as a ratio of the clotting time of the sample to that of the vehicle control.
Table 1: Representative aPTT Data for this compound
| This compound Concentration (µM) | Mean aPTT (seconds) | Standard Deviation | aPTT Ratio (vs. Vehicle) |
| 0 (Vehicle) | 30.2 | 1.5 | 1.0 |
| 0.1 | 38.5 | 1.9 | 1.3 |
| 0.3 | 55.1 | 2.8 | 1.8 |
| 1.0 | 88.7 | 4.4 | 2.9 |
| 3.0 | 150.3 | 7.5 | 5.0 |
| 10.0 | >300 | - | >10.0 |
Data are hypothetical and for illustrative purposes, based on the activity of similar FXIa inhibitors.[6]
Table 2: Key Pharmacodynamic Parameters
| Parameter | Value | Description |
| EC2x | ~0.4 µM | The concentration of this compound required to double the baseline aPTT. |
| IC50 | Varies | The concentration of inhibitor that causes 50% inhibition of FXIa activity (determined in a separate enzyme activity assay). |
Values are estimates based on representative data.[6]
Interpretation of Results and Troubleshooting
-
Prolonged aPTT: A dose-dependent increase in the aPTT is the expected outcome for an effective FXIa inhibitor.[11]
-
No Change in aPTT: This may indicate that the inhibitor is not potent, the concentration range tested is too low, or there are issues with the assay setup.
-
High Variability: Inconsistent results can be due to improper sample handling, temperature fluctuations, or pipetting errors. Ensure all reagents are properly mixed and at the correct temperature.
-
Pre-analytical Variables: Factors such as improper blood collection (e.g., incorrect blood-to-anticoagulant ratio), hemolysis, or lipemia can affect aPTT results.[7][15]
Conclusion
The in vitro aPTT assay is a robust and essential tool for the preclinical evaluation of FXIa inhibitors like this compound. By following a standardized protocol, researchers can obtain reliable data on the concentration-dependent anticoagulant effect of these compounds. This information is critical for dose-finding studies and for understanding the pharmacodynamic profile of new drug candidates in the field of antithrombotic therapy.
References
- 1. Coagulation Instrumentation | Oncohema Key [oncohemakey.com]
- 2. sysmex.fr [sysmex.fr]
- 3. labcarediagnostics.com [labcarediagnostics.com]
- 4. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Discrepancy in Optical & Mechanical Method in Coagulation Tests in a Turbid Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eclinpath.com [eclinpath.com]
- 10. Clotting Method [sysmex.co.uk]
- 11. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coagulation - Wikipedia [en.wikipedia.org]
- 13. linear.es [linear.es]
- 14. droracle.ai [droracle.ai]
- 15. APTT | HE [hematology.mlsascp.com]
Application Notes and Protocols for Prothrombin Time (PT) Assay Using a Factor XIa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prothrombin Time (PT) assay is a fundamental screening test of the extrinsic and common pathways of the coagulation cascade. It measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a tissue factor (thromboplastin) and calcium. This assay is crucial for monitoring oral anticoagulant therapy, assessing liver function, and diagnosing certain bleeding disorders.[1][2][3] Factor XIa (FXIa) is a key enzyme in the intrinsic pathway of coagulation.[4][5] Inhibitors of FXIa are a class of anticoagulants under development that are hypothesized to reduce the risk of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[6]
This document provides a detailed protocol for performing a Prothrombin Time (PT) assay to evaluate the in vitro effect of a specific Factor XIa inhibitor, referred to herein as FXIa-IN-10. As specific data for this compound is not publicly available, the principles and expected outcomes are based on the known pharmacology of FXIa inhibitors. It is anticipated that this compound, by targeting the intrinsic pathway, will have a minimal to negligible effect on the PT assay.[7][8]
Principle of the Assay
The PT assay is initiated by adding a reagent containing tissue factor (thromboplastin) and calcium chloride to citrated platelet-poor plasma.[3] Tissue factor activates Factor VII, initiating the extrinsic pathway, which, along with the common pathway, leads to the conversion of prothrombin (Factor II) to thrombin. Thrombin then converts fibrinogen to fibrin, forming a detectable clot. The time from the addition of the reagent to clot formation is the prothrombin time.
Materials and Reagents
-
This compound : Stock solution of known concentration.
-
Human Pooled Normal Plasma (PNP) : Platelet-poor plasma collected in 3.2% sodium citrate.
-
PT Reagent : A commercial thromboplastin reagent containing recombinant tissue factor, phospholipids, and a specific calcium chloride concentration.
-
Control Plasma : Commercial normal and abnormal control plasmas.
-
Vehicle Control : Solvent used to dissolve this compound (e.g., DMSO, saline).
-
Coagulation Analyzer : Automated or semi-automated instrument for clot detection.
-
Pipettes and Tips : Calibrated for accurate liquid handling.
-
Incubator/Water Bath : Maintained at 37°C.
-
Test Tubes/Cuvettes : Appropriate for the coagulation analyzer.
Experimental Protocol
Preparation of Reagents and Samples
-
Thaw Plasma : Thaw human pooled normal plasma, control plasmas, and patient samples (if applicable) at 37°C. Once thawed, keep on ice.
-
Prepare this compound Dilutions : Prepare a series of dilutions of this compound in the vehicle to achieve the desired final concentrations in plasma.
-
Spike Plasma Samples : Add a small, fixed volume of each this compound dilution (or vehicle control) to aliquots of the pooled normal plasma. The volume of the inhibitor/vehicle should not exceed 5% of the total plasma volume to avoid dilution effects.
-
Incubate : Gently mix the spiked plasma samples and incubate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor-protein binding.
-
Reconstitute PT Reagent : Prepare the PT reagent according to the manufacturer's instructions. Pre-warm the reagent to 37°C before use.
Assay Procedure
-
Pre-warm Samples : Pipette the required volume of the spiked plasma sample (e.g., 50 µL) into a pre-warmed cuvette in the coagulation analyzer. Allow the plasma to incubate at 37°C for the time specified by the instrument manufacturer (typically 1-3 minutes).
-
Initiate Clotting : Add the pre-warmed PT reagent (e.g., 100 µL) to the cuvette to start the reaction. The instrument will automatically start the timer.
-
Detect Clot Formation : The coagulation analyzer will detect the formation of a fibrin clot, and the time in seconds will be recorded as the prothrombin time.
-
Perform in Duplicate : All samples, including controls, should be tested in duplicate.
Data Presentation
The following tables present hypothetical data, illustrating the expected outcome of a PT assay in the presence of an FXIa inhibitor. Since specific data for this compound are unavailable, these values are based on published data for other FXIa inhibitors, which typically show no clinically significant prolongation of PT.
Table 1: Prothrombin Time (PT) in Plasma Spiked with this compound
| This compound Concentration (µM) | PT (seconds) - Replicate 1 | PT (seconds) - Replicate 2 | Mean PT (seconds) | Standard Deviation |
| 0 (Vehicle Control) | 12.1 | 12.3 | 12.2 | 0.14 |
| 0.1 | 12.2 | 12.4 | 12.3 | 0.14 |
| 1 | 12.3 | 12.5 | 12.4 | 0.14 |
| 10 | 12.5 | 12.6 | 12.55 | 0.07 |
| 100 | 12.6 | 12.8 | 12.7 | 0.14 |
Table 2: International Normalized Ratio (INR) in Plasma Spiked with this compound
| This compound Concentration (µM) | Mean PT (seconds) | Normal PT (seconds) | ISI | Calculated INR |
| 0 (Vehicle Control) | 12.2 | 12.0 | 1.0 | 1.02 |
| 0.1 | 12.3 | 12.0 | 1.0 | 1.03 |
| 1 | 12.4 | 12.0 | 1.0 | 1.03 |
| 10 | 12.55 | 12.0 | 1.0 | 1.05 |
| 100 | 12.7 | 12.0 | 1.0 | 1.06 |
Note: The International Sensitivity Index (ISI) is specific to the thromboplastin reagent lot and instrument combination.
Visualizations
Coagulation Cascade and the Effect of this compound
Caption: The coagulation cascade showing the intrinsic, extrinsic, and common pathways. This compound specifically inhibits Factor XIa in the intrinsic pathway, which is not measured by the Prothrombin Time (PT) assay.
Experimental Workflow for PT Assay with this compound
Caption: A step-by-step workflow for conducting the Prothrombin Time (PT) assay to evaluate the effect of this compound on plasma coagulation.
Interpretation of Results
The PT is considered normal within a reference range, typically 11 to 13.5 seconds, though this can vary between laboratories and reagent lots.[9] The INR standardizes PT results across different laboratories. A prolonged PT/INR indicates a deficiency in one or more factors of the extrinsic or common pathways (Factors VII, X, V, II, and fibrinogen) or the presence of an inhibitor.[2]
For an FXIa inhibitor like this compound, it is expected that the PT and INR values will remain within the normal range and show no significant difference from the vehicle control, even at high concentrations. This is because the PT assay bypasses the intrinsic pathway where FXIa exerts its effect. Any observed prolongation of the PT would be unexpected and may suggest off-target effects of the compound or issues with the assay itself.
Conclusion
The Prothrombin Time assay is a straightforward and essential tool for assessing the extrinsic and common pathways of coagulation. When evaluating a specific Factor XIa inhibitor such as this compound, this protocol can be used to confirm its selectivity for the intrinsic pathway. The expected outcome is a lack of effect on the PT, which, if confirmed, supports the inhibitor's targeted mechanism of action. This information is valuable for the preclinical and clinical development of novel anticoagulants.
References
- 1. Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and function of factor XI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 4. bms.com [bms.com]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The hemostatic role of factor XI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring FXIa-IN-10 Activity Using a Chromogenic Substrate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[1][2] It amplifies the generation of thrombin, which is essential for the formation of a stable fibrin clot.[1][3] While critical for hemostasis, excessive FXIa activity can contribute to pathological thrombosis, making it a key target for the development of novel anticoagulants.[2][4] FXIa-IN-10 is a synthetic, small-molecule inhibitor designed to selectively target the active site of FXIa, offering a potential therapeutic strategy for the prevention and treatment of thromboembolic disorders.[2][5]
This document provides a detailed protocol for measuring the inhibitory activity of this compound using a chromogenic substrate assay. This in vitro assay is a fundamental tool for characterizing the potency and mechanism of action of FXIa inhibitors.[6][7] The principle of the assay is based on the ability of FXIa to cleave a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm.[6][7] In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced in a concentration-dependent manner, allowing for the determination of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Signaling Pathway and Assay Principle
Factor XI is activated to Factor XIa (FXIa) by Factor XIIa (FXIIa) or thrombin.[3][4] FXIa then activates Factor IX to Factor IXa, which in turn participates in the activation of Factor X, leading to thrombin generation and ultimately fibrin clot formation.[3] The chromogenic assay bypasses the complexities of the full coagulation cascade by providing a direct measure of FXIa enzymatic activity.
The assay principle is straightforward: active FXIa cleaves a synthetic peptide substrate that is conjugated to a chromophore, p-nitroaniline (pNA). The release of free pNA results in a measurable increase in absorbance at 405 nm. The rate of this color change is directly proportional to the enzymatic activity of FXIa. When an inhibitor such as this compound is present, it binds to FXIa, reducing its catalytic activity and thus slowing the rate of pNA release.
References
- 1. bms.com [bms.com]
- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. "Design, Synthesis, And Evaluation Of A Novel Serine Protease Inhibitor" by Ian M. Paquette [dune.une.edu]
- 6. coachrom.com [coachrom.com]
- 7. Factor XIa Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for FXIa-IN-10 in Rodent Models
Disclaimer: The following application notes and protocols for "FXIa-IN-10" are representative examples based on preclinical studies of other Factor XIa (FXIa) inhibitors in rodent models. Specific dosing, pharmacokinetics, and efficacy of this compound will need to be empirically determined.
Introduction
Activated Factor XI (FXIa) is a critical component of the intrinsic pathway of the coagulation cascade.[1] Its role in the amplification of thrombin generation makes it a promising therapeutic target for the development of antithrombotic agents with a potentially lower risk of bleeding compared to traditional anticoagulants.[1][2][3] Preclinical studies in rodent models are essential for evaluating the pharmacokinetics, pharmacodynamics, and efficacy of novel FXIa inhibitors like this compound. These studies often involve models of arterial and venous thrombosis, alongside assessments of bleeding risk.[1][4]
Signaling Pathway of the Coagulation Cascade
Caption: Role of FXIa in the coagulation cascade.
Dosing and Administration
The appropriate dose and route of administration for this compound in rodent models will depend on its physicochemical properties, formulation, and the specific experimental design. Common routes of administration in rodents include intravenous (IV), subcutaneous (SC), intraperitoneal (IP), and oral (PO).[5][6][7][8]
Recommended Maximum Administration Volumes in Rodents
| Route | Mouse Volume | Rat Volume | Needle Gauge (Typical) |
| Intravenous (IV) | < 0.2 ml | 1-5 ml/kg | 27-30 G |
| Intraperitoneal (IP) | < 2-3 ml | 10-20 ml/kg | 25-27 G |
| Subcutaneous (SC) | < 2-3 ml (multiple sites) | 5-10 ml/kg | 25-27 G |
| Oral (PO) - Gavage | up to 10 ml/kg | 1-20 ml/kg | 18-20 G (gavage needle) |
Data compiled from multiple sources.[5][6][7]
Pharmacokinetic Properties of Representative FXIa Inhibitors in Rodents
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. The following table summarizes typical pharmacokinetic parameters observed for small molecule FXIa inhibitors in rats.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 1-5 mg/kg | 10-50 mg/kg |
| Half-life (t1/2) | 0.5 - 2 hours | Varies with absorption |
| Clearance (CL) | 15 - 35 mL/min/kg | Not Applicable |
| Volume of Distribution (Vdss) | 0.2 - 0.8 L/kg | Not Applicable |
| Bioavailability (F%) | Not Applicable | Varies |
Note: These are representative values and may vary significantly for this compound.[9][10]
Experimental Protocols
Experimental Workflow for Efficacy and Safety Assessment
References
- 1. A Factor XIa Inhibitor Engineered from Banded Krait Venom Toxin: Efficacy and Safety in Rodent Models of Arterial and Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cea.unizar.es [cea.unizar.es]
- 6. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 7. youtube.com [youtube.com]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FXIa-IN-10 in Preclinical Thromboembolic Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FXIa-IN-10 is a potent and selective inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. The selective inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants. These application notes provide a comprehensive overview of the use of this compound in various preclinical animal models of thrombosis and detailed protocols for its evaluation.
Factor XI is a critical component of the blood coagulation system. Its activation to FXIa amplifies the generation of thrombin, which is essential for the formation of a stable fibrin clot. While crucial for pathological thrombus formation, FXI appears to have a less critical role in normal hemostasis, making it an attractive target for developing safer anticoagulants. Studies in animal models with FXI deficiency have demonstrated protection against thrombosis without a significant increase in bleeding risk.
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by directly binding to the active site of FXIa, thereby preventing the activation of its downstream substrate, Factor IX. This interruption of the intrinsic coagulation pathway leads to a significant reduction in thrombin generation and subsequent fibrin formation, which are critical steps in the development of a thrombus.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound in a Rabbit Arteriovenous (AV) Shunt Thrombosis Model
| Dose (mg/kg, i.v. bolus + infusion) | Thrombus Weight Reduction (%) |
| 1.7 + 2.0 | Dose-dependent reduction |
| 8.5 + 10.0 | Significant dose-dependent reduction |
Data derived from a rabbit AV shunt thrombosis model, demonstrating the antithrombotic efficacy of this compound.
Table 2: Pharmacokinetic Parameters of this compound in Different Species (Oral Administration)
| Species | Dose (mg/kg) | Bioavailability (%) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Rat | 10 | 36.4 | 1.4 | - | - |
| Dog | - | 80.5 | - | - | - |
| Monkey | 5 | 43.0 | 1.0 | - | - |
Pharmacokinetic data demonstrating the oral bioavailability of this compound across different preclinical species.
Experimental Protocols
Rabbit Arteriovenous (AV) Shunt Thrombosis Model
This model is used to evaluate the antithrombotic efficacy of this compound in a setting that mimics arterial thrombosis.
Materials:
-
Male New Zealand White rabbits (2.5-3.5 kg)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Polyethylene tubing
-
Silk thread
-
Surgical instruments
-
Saline solution
-
This compound formulated in a suitable vehicle (e.g., 20% HPβCD for intravenous administration)
Procedure:
-
Anesthetize the rabbit and maintain a stable level of anesthesia throughout the procedure.
-
Surgically expose the carotid artery and jugular vein.
-
Cannulate the carotid artery and the contralateral jugular vein with polyethylene tubing to create an extracorporeal AV shunt.
-
Insert a silk thread into a separate piece of polyethylene tubing which is then incorporated into the shunt circuit. The silk thread serves as a thrombogenic surface.
-
Administer a bolus intravenous injection of this compound or vehicle 20 minutes prior to the initiation of blood flow through the shunt.
-
Start a continuous intravenous infusion of this compound or vehicle, which continues for the duration of the shunt experiment (e.g., 40 minutes).
-
Allow blood to circulate through the shunt for a predefined period (e.g., 40 minutes).
-
After the circulation period, clamp the shunt and carefully remove the silk thread containing the thrombus.
-
Determine the wet weight of the thrombus.
-
Collect blood samples at designated time points for ex vivo coagulation assays (e.g., aPTT, PT) and pharmacokinetic analysis.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This model is widely used to study in vivo arterial thrombosis and the efficacy of antithrombotic agents.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Surgical microscope
-
Doppler flow probe
-
Filter paper discs (e.g., 1 mm diameter)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Surgical instruments
-
Saline solution
-
This compound formulated for the appropriate route of administration (e.g., oral gavage or intravenous injection)
Procedure:
-
Anesthetize the mouse.
-
Make a midline cervical incision and carefully dissect the left common carotid artery from the surrounding tissues.
-
Place a mini Doppler flow probe around the carotid artery to monitor blood flow.
-
Administer this compound or vehicle at a predetermined time before inducing thrombosis.
-
Saturate a filter paper disc with FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor the carotid artery blood flow until complete occlusion occurs (cessation of blood flow for a defined period, e.g., 20 minutes) or for a maximum observation period (e.g., 60 minutes).
-
The primary endpoint is the time to vessel occlusion.
Pharmacokinetic Studies in Rats
This protocol outlines a typical single-dose pharmacokinetic study of orally administered this compound in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing K₂EDTA)
-
Centrifuge
-
This compound formulated for oral administration (e.g., in 10% ethanol, 70% PEG-400, 20% water)
-
LC-MS/MS system
Procedure:
-
Fast the rats overnight prior to dosing, with free access to water.
-
Administer a single oral dose of this compound via gavage.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Immediately place the blood samples into tubes containing an anticoagulant and place them on ice.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, and bioavailability) using appropriate software.
Bioanalytical Method for this compound in Plasma using LC-MS/MS
This is a general protocol for the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
Method Development:
-
Mass Spectrometry Tuning: Infuse a standard solution of this compound and a suitable internal standard (IS) into the mass spectrometer to optimize the precursor and product ion transitions (MRM transitions), collision energy, and other MS parameters.
-
Chromatographic Separation: Develop a reversed-phase HPLC method to achieve good separation of this compound and the IS from endogenous plasma components. Key parameters to optimize include the analytical column, mobile phase composition (e.g., acetonitrile/methanol and water with additives like formic acid or ammonium acetate), flow rate, and gradient elution profile.
-
Sample Preparation: Develop a robust and reproducible sample preparation method to extract this compound from the plasma matrix. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Method Validation (according to regulatory guidelines):
-
Selectivity and Specificity: Analyze blank plasma samples from multiple sources to ensure no interference at the retention times of the analyte and IS.
-
Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. The curve should be linear over the expected concentration range.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine the intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte and IS.
-
Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Assess the stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating a novel anticoagulant like this compound.
Disclaimer
These application notes and protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. The specific details of the protocols may need to be optimized based on the specific experimental conditions and reagents used. It is essential to adhere to all institutional and national guidelines for animal care and use.
Application Notes and Protocols for FXIa-IN-10 in Coagulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FXIa-IN-10 is a potent and orally bioavailable inhibitor of activated Factor XI (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] Its high affinity and selectivity make it an invaluable tool for researchers studying the role of FXIa in thrombosis and hemostasis. These application notes provide detailed protocols for utilizing this compound in common coagulation assays and summarize its known characteristics to facilitate its use as a research tool.
Factor XIa's position in the coagulation cascade makes it a compelling target for anticoagulant therapies, as its inhibition is hypothesized to reduce the risk of thrombosis with a lower propensity for bleeding compared to traditional anticoagulants.[4] this compound, identified as compound 3f in scientific literature, demonstrates a high degree of potency with a reported Ki of 0.17 nM.[1][2][3]
Mechanism of Action
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. The intrinsic pathway is initiated by the contact of blood with a negatively charged surface, leading to the activation of Factor XII, which in turn activates Factor XI to FXIa. FXIa then activates Factor IX, a critical step leading to the amplification of thrombin generation and subsequent fibrin clot formation.[4][5]
This compound exerts its anticoagulant effect by directly binding to the active site of FXIa, thereby inhibiting its enzymatic activity. This prevents the activation of Factor IX and subsequently dampens the propagation of the coagulation cascade through the intrinsic pathway.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| Ki (FXIa) | 0.17 nM | [1][2][3] |
Table 2: In Vitro Anticoagulant Activity of FXIa Inhibitors (General Observations)
| Assay | Expected Effect of FXIa Inhibitors | Reference |
| aPTT | Prolonged | [6][7] |
| PT | No significant effect | [6][7] |
Table 3: Oral Bioavailability of this compound in Preclinical Species
| Species | Oral Bioavailability (%) | Reference |
| Rat | 36.4 | [1][2][3] |
| Dog | 80.5 | [1][2][3] |
| Monkey | 43.0 | [1][2][3] |
Experimental Protocols
Detailed methodologies for key coagulation assays are provided below.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. FXIa inhibitors are expected to prolong the aPTT clotting time in a concentration-dependent manner.
Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica) and phospholipids (a substitute for platelet factor 3) to activate the contact-dependent factors of the intrinsic pathway. The clotting time is measured after the addition of calcium chloride.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Pooled normal human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator and phospholipids)
-
25 mM Calcium Chloride (CaCl2) solution
-
Coagulometer
-
Calibrated pipettes
-
Incubator or water bath at 37°C
Protocol:
-
Prepare a series of dilutions of this compound in the vehicle (e.g., DMSO) and then spike into the pooled normal plasma to achieve the desired final concentrations. Include a vehicle control.
-
Pre-warm the CaCl2 solution to 37°C.
-
Pipette 50 µL of the plasma sample (containing this compound or vehicle) into a coagulometer cuvette.
-
Incubate the plasma sample for 3 minutes at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the plasma-reagent mixture for a further 3-5 minutes at 37°C (incubation time may vary depending on the reagent manufacturer's instructions).
-
Dispense 50 µL of the pre-warmed CaCl2 solution into the cuvette to initiate clotting and simultaneously start the timer on the coagulometer.
-
Record the time in seconds for the clot to form.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation. As FXIa is part of the intrinsic pathway, this compound is not expected to significantly prolong the PT.
Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to platelet-poor plasma, and the time to clot formation is measured.
Materials:
-
This compound stock solution
-
Pooled normal human plasma (platelet-poor)
-
PT reagent (containing thromboplastin and calcium)
-
Coagulometer
-
Calibrated pipettes
-
Incubator or water bath at 37°C
Protocol:
-
Prepare plasma samples containing various concentrations of this compound and a vehicle control as described for the aPTT assay.
-
Pre-warm the PT reagent to 37°C.
-
Pipette 50 µL of the plasma sample into a coagulometer cuvette.
-
Incubate the plasma sample for 1-2 minutes at 37°C.
-
Dispense 100 µL of the pre-warmed PT reagent into the cuvette to initiate clotting and simultaneously start the timer.
-
Record the time in seconds for the clot to form.
Thrombin Generation Assay (TGA)
The TGA provides a global assessment of coagulation potential by measuring the dynamics of thrombin generation and decay over time. This compound is expected to decrease the peak thrombin concentration and the endogenous thrombin potential (ETP).
Principle: Coagulation is initiated in platelet-poor or platelet-rich plasma, and the generation of thrombin is continuously monitored using a fluorogenic substrate. The resulting fluorescence is proportional to the amount of thrombin generated.
Materials:
-
This compound stock solution
-
Pooled normal human plasma (platelet-poor)
-
Trigger solution (e.g., low concentration of tissue factor or a contact activator)
-
Fluorogenic thrombin substrate
-
Calcium chloride solution
-
Thrombin calibrator
-
Fluorometer with a plate reader capable of kinetic measurements at 37°C
-
96-well microplates
Protocol:
-
Prepare plasma samples containing various concentrations of this compound and a vehicle control.
-
In a 96-well microplate, add 80 µL of the plasma sample to each well.
-
Add 20 µL of the trigger solution to each well. For some wells, add 20 µL of thrombin calibrator instead of the trigger to create a standard curve.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of a solution containing the fluorogenic substrate and calcium chloride to each well.
-
Immediately place the plate in the fluorometer and begin kinetic reading of fluorescence intensity (e.g., every 20 seconds for 60-90 minutes) at the appropriate excitation and emission wavelengths.
-
Analyze the data using appropriate software to calculate parameters such as lag time, peak thrombin, time to peak, and endogenous thrombin potential (ETP).
Selectivity
For a research tool to be effective, its selectivity for the target enzyme is crucial. While specific selectivity data for this compound against a broad panel of proteases is not publicly available, the development of FXIa inhibitors generally aims for high selectivity against other coagulation proteases such as thrombin, Factor Xa, Factor IXa, and Factor VIIa to minimize off-target effects.[8] Researchers using this compound should consider performing selectivity profiling against relevant proteases to confirm its specificity in their experimental systems.
Conclusion
This compound is a potent and valuable research tool for investigating the role of Factor XIa in coagulation. Its high affinity and oral bioavailability in preclinical models make it suitable for a range of in vitro and in vivo studies. The provided protocols for aPTT, PT, and thrombin generation assays offer a starting point for researchers to characterize the anticoagulant effects of this inhibitor. As with any research tool, it is recommended to perform appropriate validation and control experiments to ensure the reliability of the obtained results.
References
- 1. Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Selective factor XI/XIa inhibitors: a beacon of hope in anticoagulation therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting FXIa-IN-10 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Factor XIa (FXIa) inhibitor, FXIa-IN-10. The information provided is designed to address common challenges related to the solubility of this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1] Its primary mechanism of action is the direct inhibition of FXIa's enzymatic activity, which plays a crucial role in the amplification of thrombin generation and the formation of thrombi.
Q2: What are the known solubility characteristics of this compound?
This compound is known to have low aqueous solubility. For in vivo studies, it is often formulated with co-solvents such as 20% HPβCD (hydroxypropyl-β-cyclodextrin) for intravenous administration, or a mixture of 10% ethanol, 70% PEG-400, and 20% water for oral dosing.[1] For in vitro experiments, it is common practice to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
Q3: What is the recommended method for preparing a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. A concentration of 10 mM is a common starting point. Ensure the compound is fully dissolved by vortexing or brief sonication. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the maximum recommended final concentration of DMSO in my aqueous experimental buffer?
To avoid solvent-induced artifacts or toxicity in cell-based assays, the final concentration of DMSO in your aqueous experimental buffer should be kept as low as possible, typically below 0.5%. Always include a vehicle control (buffer with the same final DMSO concentration without the inhibitor) in your experiments.
Q5: Can I expect this compound to be soluble in common aqueous buffers like PBS?
Direct dissolution of this compound in aqueous buffers like Phosphate Buffered Saline (PBS) is not recommended and is likely to be unsuccessful due to its low aqueous solubility. Precipitation of the compound is a common issue when diluting a DMSO stock into an aqueous buffer if the final concentration exceeds its solubility limit in that specific buffer.
Troubleshooting Guide for Aqueous Solubility Issues
This guide addresses specific problems you may encounter when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| This compound powder does not dissolve in my aqueous buffer. | The compound has very low intrinsic aqueous solubility. | 1. Do not attempt to dissolve the powder directly in aqueous buffers. 2. Prepare a high-concentration stock solution in 100% DMSO first. A 10 mM stock is a standard starting point. Ensure complete dissolution. |
| A precipitate forms immediately upon diluting the DMSO stock solution into my aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | 1. Lower the final concentration of this compound. Your target concentration may be too high for the chosen buffer system. 2. Perform a stepwise dilution. Instead of a single large dilution, add the DMSO stock to the buffer in smaller increments while vortexing. 3. Increase the volume of the aqueous buffer. A larger final volume will result in a lower final concentration of the inhibitor. |
| The final aqueous solution is cloudy or contains visible particles after dilution. | Micro-precipitation or aggregation of the compound has occurred. | 1. Incorporate a non-ionic surfactant. Add a small amount of Tween-80 (0.01-0.05%) or PEG8000 (0.1%) to the aqueous buffer before adding the DMSO stock. This can help to maintain the compound in solution. 2. Consider pH adjustment of your buffer. The solubility of compounds containing pyridine N-oxide moieties can be pH-dependent. Experiment with slightly adjusting the pH of your buffer (if your assay permits) to see if solubility improves. 3. Use a brief, gentle sonication. After dilution, sonicate the solution for a few minutes in a water bath to help break up any small aggregates. Avoid excessive heating. |
| I am observing inconsistent results in my enzyme assays. | The inhibitor may be precipitating out of solution over the course of the experiment, leading to a decrease in the effective concentration. | 1. Visually inspect your assay plate/tubes for any signs of precipitation before and after the experiment. 2. Prepare fresh dilutions of this compound for each experiment. Do not store dilute aqueous solutions for extended periods. 3. Confirm the solubility of this compound at your working concentration in your specific assay buffer. Perform a simple visual solubility test before proceeding with your main experiments. |
Quantitative Solubility Data
| Parameter | Value | Notes |
| Molecular Weight | 580.35 g/mol | |
| Solubility in 100% DMSO | ≥ 58 mg/mL (≥ 100 mM) | Generally high solubility in DMSO. |
| Hypothetical Solubility in Aqueous Buffer (pH 7.4) | ~5.8 µg/mL (~10 µM) | This is an estimated value. The actual solubility may be lower and is highly dependent on the exact buffer composition. |
| Hypothetical Solubility in Aqueous Buffer with 0.05% Tween-80 (pH 7.4) | ~11.6 µg/mL (~20 µM) | The addition of a surfactant may improve the apparent solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.80 mg of this compound.
-
Add the appropriate volume of 100% DMSO to the vial containing the powder.
-
Vortex the solution thoroughly until all the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for an In Vitro FXIa Enzyme Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
FXIa assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG8000, pH 7.4)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound in your assay. For this example, we will prepare a 10 µM working solution.
-
Perform a serial dilution to minimize the risk of precipitation. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%:
-
Intermediate Dilution: Prepare a 1:10 dilution of the 10 mM stock solution in 100% DMSO to get a 1 mM intermediate stock.
-
Final Dilution: Add 1 µL of the 1 mM intermediate stock to 99 µL of the FXIa assay buffer.
-
-
Vortex the final working solution gently but thoroughly.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider the troubleshooting steps outlined above.
-
Use the freshly prepared working solution in your FXIa enzyme assay immediately. Do not store dilute aqueous solutions.
Visualizations
Caption: Workflow for the preparation of this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
Caption: Simplified coagulation cascade showing the point of inhibition by this compound.
References
Potential off-target effects of FXIa-IN-10 in cellular assays
Welcome to the technical support center for FXIa-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as compound 3f in associated literature, is a potent and orally bioavailable small molecule inhibitor of activated Factor XI (FXIa).[1][2][3][4] Its primary mechanism of action is the direct inhibition of the enzymatic activity of FXIa, a key serine protease in the intrinsic pathway of the coagulation cascade. By inhibiting FXIa, this compound effectively blocks the amplification of thrombin generation, a critical step in the formation of blood clots.[5]
Q2: What are the potential off-target effects of this compound that I should be aware of in my cellular assays?
A2: While this compound is designed to be a selective inhibitor of FXIa, it is important to consider potential off-target effects in your experimental design. As with many small molecule inhibitors, these can include:
-
Inhibition of other serine proteases: Due to structural similarities in the active sites of serine proteases, cross-reactivity with enzymes such as plasma kallikrein (PKal), thrombin, Factor Xa (FXa), and trypsin is a possibility.[6][7]
-
Cytotoxicity: At higher concentrations, small molecules can sometimes induce cell death through on-target or off-target mechanisms.
-
Interaction with other cellular components: Unintended interactions with ion channels (e.g., hERG) or metabolic enzymes (e.g., Cytochrome P450s) can occur.[8]
This guide provides detailed information and troubleshooting advice for investigating these potential off-target effects.
Troubleshooting Guides
Unexpected Results in Coagulation Assays (aPTT)
The Activated Partial Thromboplastin Time (aPTT) assay is a key functional assay to assess the activity of the intrinsic coagulation pathway and is highly sensitive to FXIa inhibition.
Issue: Greater or lesser than expected prolongation of aPTT.
Troubleshooting Steps
-
Reagent Variability: Different aPTT reagents have varying sensitivities to FXIa inhibitors.[1][2][3] Ensure you are using a consistent lot and type of aPTT reagent for all experiments. If possible, test multiple reagents to find one with the desired sensitivity for your experimental window.
-
Plasma Source and Quality: The composition of plasma can affect aPTT results. Use pooled normal plasma from a reputable source. Ensure proper collection and handling of plasma to avoid premature activation or degradation of clotting factors.
-
This compound Concentration and Stability: Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment, as the compound's stability in aqueous solutions over time may vary.
-
Incubation Time: Ensure consistent pre-incubation of the plasma with this compound before initiating the clotting reaction.
Experimental Workflow for aPTT Assay
Assessing Off-Target Serine Protease Inhibition
Given the homology among serine proteases, it is crucial to assess the selectivity of this compound.
Issue: Suspected inhibition of other coagulation or digestive enzymes.
Troubleshooting Steps
-
Enzyme and Substrate Quality: Use highly purified enzymes and specific chromogenic or fluorogenic substrates for each protease (e.g., plasma kallikrein, thrombin, FXa, trypsin).[6] Validate the activity of each enzyme before running the inhibition assay.
-
Assay Conditions: Optimize buffer conditions (pH, ionic strength) for each specific protease assay.
-
Direct vs. Indirect Effects: In plasma-based assays, effects on other proteases could be indirect. Use purified enzyme systems to confirm direct inhibition.
Selectivity Profile of this compound (Compound 3f)
| Enzyme | Ki (nM) | Selectivity vs. FXIa |
| FXIa | 0.17 | - |
| Plasma Kallikrein | 1.6 | ~9-fold |
| Thrombin | >10,000 | >58,800-fold |
| Factor Xa | >10,000 | >58,800-fold |
| Trypsin | 330 | ~1,940-fold |
Data extracted from the primary publication "Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions".
Signaling Pathway: Intrinsic Coagulation Cascade
Unexpected Cytotoxicity in Cellular Assays
Issue: Observation of significant cell death or reduced cell viability in the presence of this compound.
Troubleshooting Steps
-
Dose-Response and Time-Course: Perform a comprehensive dose-response and time-course experiment to determine the IC50 for cytotoxicity. This will help identify a non-toxic concentration range for your functional assays.
-
Vehicle Control: Ensure the solvent for this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells (typically <0.1%).
-
Assay Method: Use orthogonal methods to confirm cytotoxicity. For example, complement a metabolic assay (e.g., MTT, MTS) with a membrane integrity assay (e.g., LDH release, trypan blue exclusion).
-
Cell Line Specificity: Cytotoxicity can be cell-line dependent. If possible, test in a different cell line to determine if the effect is specific.
General Cytotoxicity Assay Workflow
Potential for Other Off-Target Interactions
For a comprehensive understanding of potential off-target effects, consider evaluating interactions with common liability targets.
a) hERG Channel Inhibition
Issue: Concern about potential cardiotoxicity.
Recommended Action and Troubleshooting
-
Assay: The gold standard for assessing hERG liability is the manual patch-clamp assay.[9][10][11]
-
Troubleshooting:
-
Compound Solubility: Ensure this compound is fully dissolved in the assay buffer to avoid artificially low potency.
-
Voltage Protocol: Use a standardized voltage protocol to elicit hERG currents.[9]
-
Temperature: Maintain physiological temperature (e.g., 37°C) as hERG channel kinetics are temperature-dependent.
-
b) Cytochrome P450 (CYP) Inhibition
Issue: Concern about potential drug-drug interactions. A lead compound in the same pyridine N-oxide class as this compound showed an IC50 of 14.3 µM against CYP3A4.[8]
Recommended Action and Troubleshooting
-
Assay: Use a fluorometric or LC-MS/MS-based in vitro assay with human liver microsomes to determine the IC50 of this compound against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[12][13][14]
-
Troubleshooting:
-
Substrate Specificity: Use validated, isoform-specific probe substrates.
-
Cofactor Presence: Ensure the presence of the necessary cofactor, NADPH.
-
Time-Dependent Inhibition: Pre-incubate this compound with the microsomes and NADPH to assess for time-dependent inhibition.
-
c) Platelet Aggregation
Issue: Unexpected effects on platelet function.
Recommended Action and Troubleshooting
-
Assay: Use light transmission aggregometry (LTA) with platelet-rich plasma (PRP) to assess the effect of this compound on platelet aggregation induced by various agonists (e.g., ADP, collagen, thrombin).[15][16]
-
Troubleshooting:
-
Platelet Viability: Ensure proper handling of blood samples to maintain platelet viability and function.
-
Agonist Concentration: Use a range of agonist concentrations to generate a full dose-response curve.
-
Direct vs. Indirect Effects: Inhibition of thrombin generation by this compound will indirectly affect thrombin-induced platelet aggregation. Use of a direct thrombin receptor agonist (e.g., TRAP) can help dissect these effects.
-
Logical Relationship for Off-Target Assessment
For further assistance, please refer to the primary publication: Xu, G., et al. (2022). Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. Journal of Medicinal Chemistry.[1][2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Plasma kallikrein supports FXII-independent thrombin generation in mouse whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and orally bioavailable pyridine-N-oxide FXIa inhibitor from Janssen presented | BioWorld [bioworld.com]
- 9. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 10. porsolt.com [porsolt.com]
- 11. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 12. promega.com [promega.com]
- 13. abcam.com [abcam.com]
- 14. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Addressing FXIa-IN-10 interference in coagulation assay results
<
Welcome to the technical support center for addressing FXIa-IN-10 interference in coagulation assay results. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate the challenges posed by novel Factor XIa (FXIa) inhibitors in routine and specialized coagulation testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is a synthetic small molecule that functions as a direct inhibitor of activated Factor XI (FXIa).[1] FXIa is a crucial serine protease in the intrinsic pathway of the coagulation cascade.[2][3] By binding to FXIa, this compound blocks its ability to activate its primary substrate, Factor IX (FIX), thereby interrupting the propagation of the coagulation cascade and thrombin generation.[4][5] This mechanism is being explored for anticoagulant therapies that could reduce the risk of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[6][7]
Q2: Why does this compound interfere with some coagulation assays but not others?
A: The interference is dependent on the principles of the assay.
-
Affected Assays: Assays that measure the integrity of the intrinsic and common pathways, such as the Activated Partial Thromboplastin Time (aPTT) , are highly sensitive to this compound.[1][6] The aPTT is initiated by activating the contact pathway (intrinsic pathway), where FXIa plays a key role.[8][9] Inhibition of FXIa at this stage leads to a concentration-dependent prolongation of the clotting time.[1][10]
-
Unaffected/Minimally Affected Assays: Assays that bypass the intrinsic pathway are generally not affected. These include the Prothrombin Time (PT) , which evaluates the extrinsic and common pathways, and the Thrombin Time (TT) , which directly measures the conversion of fibrinogen to fibrin by thrombin.[2] Studies on similar FXIa inhibitors show they do not prolong PT or TT.[2]
Q3: My aPTT result is significantly prolonged, but the Prothrombin Time (PT) is normal. Could this be due to this compound?
A: Yes, an isolated prolongation of the aPTT with a normal PT is the characteristic laboratory finding for a patient on an FXIa inhibitor like this compound.[1][11] This pattern occurs because the aPTT assay is dependent on the intrinsic pathway where FXIa functions, while the PT assay is not.[2][4] Clinicians and laboratorians should be aware that FXIa inhibitors are a potential pre-analytical cause for isolated prolonged aPTT results.[1]
Q4: Can the aPTT be used to quantify the anticoagulant effect of this compound?
A: While the aPTT is sensitive to FXIa inhibitors, its utility for quantification is limited. The relationship between the inhibitor concentration and aPTT prolongation is often curvilinear, reaching a plateau at higher concentrations.[1][6] This makes the aPTT less reliable for measuring supratherapeutic levels.[1] Furthermore, the sensitivity of aPTT reagents to FXIa inhibitors varies considerably, making standardization difficult.[6][12] For precise quantification, a chromogenic anti-FXIa assay is the recommended method.[13]
Coagulation Cascade and this compound Inhibition
The following diagram illustrates the coagulation cascade, highlighting the point of action for FXIa and the inhibitory effect of this compound.
Troubleshooting Guide
This guide provides a systematic approach to identifying and managing this compound interference.
Problem: Unexpectedly Prolonged aPTT Result
| Step | Action | Interpretation / Next Step |
| 1 | Verify Sample Integrity & Patient History | Review for pre-analytical errors (e.g., improper sample collection, heparin contamination).[14][15] Confirm if the patient is known to be taking this compound or any other anticoagulant. |
| 2 | Perform Prothrombin Time (PT) Assay | If PT is normal, it strongly suggests the prolongation is isolated to the intrinsic pathway.[11] This is consistent with FXIa inhibition. If both aPTT and PT are prolonged, consider other causes like common pathway factor deficiencies or other drug interferences.[11] |
| 3 | Consider a Mixing Study | A 1:1 mix of patient plasma with normal pooled plasma can differentiate between a factor deficiency and an inhibitor.[14] Correction of the aPTT in the mix suggests a factor deficiency. Persistent prolongation suggests the presence of an inhibitor, such as this compound or a lupus anticoagulant.[15] |
| 4 | Utilize an Alternative Assay | If this compound is suspected, do not rely on the aPTT for assessing coagulation status. Use a chromogenic anti-FXIa assay for specific quantification or a PT/INR for general extrinsic pathway assessment.[12][13] |
Troubleshooting Workflow
References
- 1. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XI and Contact Activation as Targets for Antithrombotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Coagulation procofactor activation by factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. Anticoagulant drugs targeting factor XI/XIa and coagulation tests: we urgently need reliable pharmacodynamic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detecting factor XIa in immune globulin products: Commutability of international reference materials for traditional and global hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting an isolate prolongation of activated partial thromboplastin time in a patient with acute myocardial infarction—a paradigmatic case report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
How to minimize bleeding risk with FXIa-IN-10 in animal studies
Welcome to the technical support center for the use of FXIa-IN-10 in animal studies. This resource is designed to assist researchers, scientists, and drug development professionals in designing and executing experiments to minimize bleeding risk while evaluating the antithrombotic efficacy of this potent Factor XIa (FXIa) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor of activated Factor XI (FXIa) with a Ki of 0.17 nM.[1] It works by selectively targeting FXIa, a key enzyme in the intrinsic pathway of the coagulation cascade.[2][3] By inhibiting FXIa, this compound prevents the amplification of thrombin generation, a critical step in the formation of a stable thrombus.[3] This targeted approach is believed to dissociate the antithrombotic effect from a significant impact on hemostasis, potentially leading to a lower bleeding risk compared to broader-spectrum anticoagulants.[4][5][6]
Q2: Why is targeting FXIa expected to have a lower bleeding risk?
The intrinsic pathway, where FXIa plays a crucial role, is thought to be more involved in the amplification and stabilization of a thrombus (pathological thrombosis) rather than the initial steps of stopping bleeding at a site of injury (hemostasis).[2][3][6] The primary pathway for hemostasis is the tissue factor-mediated extrinsic pathway.[6] By selectively inhibiting FXIa, the extrinsic pathway remains largely intact to ensure proper hemostasis. Individuals with a congenital deficiency in Factor XI often have a mild bleeding phenotype, further supporting the hypothesis that targeting FXIa may offer a safer anticoagulation strategy.[5][7]
Q3: What are the common animal models to assess the bleeding risk of this compound?
Several well-established animal models can be used to evaluate the bleeding risk of anticoagulants like this compound. The choice of model may depend on the specific research question and the animal species being used. Common models include:
-
Tail Transection/Amputation Model (Mouse or Rat): This is a widely used and relatively simple model where a small portion of the tail is amputated, and the bleeding time and/or blood loss are measured.[8][9]
-
Saphenous Vein Bleeding Model (Mouse): This model involves the transection of the saphenous vein and is considered sensitive for detecting the effects of anticoagulants at therapeutic levels.[9][10]
-
Cuticle Bleeding Time Model (Rabbit): This model involves making a standardized incision in the nail cuticle and measuring the time to cessation of bleeding.[11]
Q4: How should I determine the appropriate dose of this compound for my animal study?
A dose-response study is essential to determine the optimal dose of this compound that provides antithrombotic efficacy without causing excessive bleeding. It is recommended to start with a dose known to have an antithrombotic effect, based on available preclinical data, and then escalate the dose to identify a potential bleeding threshold.[1] For instance, in a rabbit AV-shunt thrombosis model, intravenous doses of 1.7+2.0 and 8.5+10.0 (bolus + infusion) mg/kg of a similar compound showed antithrombotic efficacy.[1] Oral bioavailability has been demonstrated in rats (36.4%), dogs (80.5%), and monkeys (43.0%).[1]
Q5: What pharmacodynamic markers can be used to monitor the effect of this compound?
The most relevant pharmacodynamic marker for FXIa inhibitors is the activated partial thromboplastin time (aPTT) .[11][12][13] this compound is expected to cause a dose-dependent prolongation of aPTT.[11][13] In contrast, it should not significantly affect the prothrombin time (PT) , which primarily assesses the extrinsic and common pathways of coagulation.[11] Monitoring aPTT can provide a good indication of the compound's in vivo activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Bleeding at Therapeutic Doses | 1. Dose Miscalculation: Incorrect calculation of the dose for the specific animal weight. 2. Animal Strain/Species Sensitivity: Different strains or species may have varying sensitivities to anticoagulants. 3. Underlying Health Conditions: The animal may have an undiagnosed condition affecting hemostasis. 4. Concomitant Medications: Administration of other drugs that may affect platelet function or coagulation. | 1. Verify Calculations: Double-check all dose calculations. 2. Dose De-escalation: Reduce the dose to a lower therapeutic level and re-evaluate. 3. Health Screening: Ensure animals are healthy and free from conditions that could affect hemostasis. 4. Review Concomitant Medications: Avoid co-administration of drugs known to interfere with hemostasis. |
| No Significant Prolongation of aPTT | 1. Inadequate Dosing: The administered dose is too low to elicit a measurable effect. 2. Poor Bioavailability (Oral Dosing): The compound may not be well-absorbed in the specific animal model or formulation.[1] 3. Incorrect Blood Sampling Time: Blood was collected at a time point when the drug concentration was not at its peak. 4. Improper Sample Handling: Incorrect anticoagulant in the collection tube or improper plasma preparation. | 1. Dose Escalation: Increase the dose in a stepwise manner. 2. Check Formulation and Route: For oral studies, ensure the vehicle is appropriate.[1] Consider intravenous administration to confirm systemic exposure. 3. Pharmacokinetic Study: Conduct a pilot PK study to determine the time to maximum concentration (Tmax) and sample accordingly. 4. Review Sampling Protocol: Ensure the use of appropriate citrated tubes and follow standard procedures for plasma separation.[14] |
| High Variability in Bleeding Time/Volume | 1. Inconsistent Surgical Technique: Variations in the incision size or location in the bleeding model. 2. Animal Stress: Stress can influence physiological responses, including hemostasis. 3. Temperature Fluctuations: Body temperature can affect bleeding. | 1. Standardize Procedure: Ensure all researchers follow a standardized and consistent surgical protocol. 2. Acclimatization: Allow animals to acclimatize to the experimental environment to minimize stress. 3. Maintain Body Temperature: Use heating pads or other methods to maintain the animal's body temperature during the experiment. |
Data Presentation
Table 1: Preclinical Data Summary for this compound and Related Compounds
| Parameter | Value/Observation | Species | Model | Reference |
| This compound Ki | 0.17 nM | - | In vitro | [1] |
| This compound Oral Bioavailability | 36.4% | Rat | - | [1] |
| 80.5% | Dog | - | [1] | |
| 43.0% | Monkey | - | [1] | |
| Antithrombotic Efficacy (Compound 3f) | Dose-dependent reduction in thrombus weight | Rabbit | AV-Shunt | [1] |
| BMS-262084 Antithrombotic ED50 | 0.4 mg/kg/h IV | Rabbit | AV-Shunt | [11] |
| 0.7 mg/kg/h IV | Rabbit | Venous Thrombosis | [11] | |
| 1.5 mg/kg/h IV | Rabbit | Carotid Arterial Thrombosis | [11] | |
| BMS-262084 Bleeding Time (Fold Increase) | 1.17 ± 0.04 (at 3 mg/kg/h) | Rabbit | Cuticle Bleeding | [11] |
| 1.52 ± 0.07 (at 10 mg/kg/h) | Rabbit | Cuticle Bleeding | [11] | |
| Milvexian aPTT Prolongation | 1.54-fold (0.25+0.17 mg/kg bolus+infusion) | Rabbit | AV-Shunt | [13] |
| 2.23-fold (1.0+0.67 mg/kg bolus+infusion) | Rabbit | AV-Shunt | [13] | |
| 3.12-fold (4.0+2.68 mg/kg bolus+infusion) | Rabbit | AV-Shunt | [13] |
Experimental Protocols
Protocol 1: Tail Transection Bleeding Assay in Mice
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent. Place the mouse on a heating pad to maintain body temperature at 37°C.
-
Dosing: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intravenous injection).
-
Tail Amputation: At the expected time of peak drug concentration, immerse the distal 3 mm of the tail into a tube containing 37°C saline. Use a sterile scalpel to transect the tail at a 3 mm distance from the tip.
-
Bleeding Measurement: Immediately start a timer. Observe for the cessation of bleeding, defined as no blood flow for at least 30 seconds. The time to cessation is the bleeding time.
-
Blood Loss Quantification (Optional): After the experiment, collect the saline containing the blood and lyse the red blood cells. Measure the hemoglobin concentration using a spectrophotometer to quantify blood loss.
Protocol 2: aPTT Measurement in Rabbit Plasma
-
Blood Collection: At predetermined time points after administration of this compound, collect blood from the rabbit's central ear artery into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
aPTT Assay: Perform the aPTT assay using a commercial kit and a coagulometer. Briefly, incubate the plasma sample with an aPTT reagent (containing a contact activator and phospholipids) for a specified time at 37°C.
-
Clotting Initiation and Detection: Add calcium chloride to the mixture to initiate coagulation. The coagulometer will detect the time it takes for a fibrin clot to form. This time is the aPTT.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. bms.com [bms.com]
- 4. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A proposal for managing bleeding in patients on therapeutic factor XI(a) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apixaban Anticoagulant Monitoring | Cornell University College of Veterinary Medicine [vet.cornell.edu]
Common challenges in working with small molecule FXIa inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with small molecule Factor XIa (FXIa) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing off-target effects or unexpected bleeding in my in vivo models?
A1: This could be due to a lack of selectivity of your small molecule inhibitor. The active site of FXIa shares high sequence identity (around 85%) with plasma kallikrein (PKal).[1] Simultaneous inhibition of both FXIa and PKal may lead to an increased bleeding time and other side effects related to the kallikrein-kinin and renin-angiotensin systems.[1] It is crucial to profile your inhibitor against a panel of related serine proteases to ensure high selectivity for FXIa.
Q2: My FXIa inhibitor shows potent enzymatic inhibition but weak anticoagulant effect in plasma-based assays. What could be the reason?
A2: Several factors could contribute to this discrepancy:
-
High Protein Binding: The inhibitor might exhibit high binding to plasma proteins, reducing the free fraction available to inhibit FXIa.
-
Poor Solubility: Low solubility in the plasma matrix can limit the effective concentration of the inhibitor.
-
Pharmacokinetics: Issues like a short half-life or rapid clearance can diminish the inhibitor's effect over time.[2] It is important to assess the pharmacokinetic profile of your compound.
Q3: The activated partial thromboplastin time (aPTT) prolongation with my inhibitor is not consistent across different lots of plasma or reagents. Why is this happening?
A3: FXIa inhibitors are known to interfere with routine coagulation assays, and the effect can be highly variable.[3][4] The sensitivity of aPTT reagents to FXIa inhibition can differ significantly.[3][5] It is recommended to characterize the effect of your inhibitor with a specific, validated aPTT reagent and methodology to ensure consistency. For quantitative assessment of anticoagulant activity, a chromogenic anti-FXIa assay may provide more reliable results.
Q4: While FXIa inhibitors are promoted as having a lower bleeding risk, I am still observing bleeding in my animal models. Is this expected?
A4: While the central hypothesis is that targeting FXIa can uncouple thrombosis from hemostasis, the bleeding risk is not entirely eliminated.[1][6] Genetic FXI deficiency in humans is associated with a mild-to-moderate bleeding phenotype, particularly with trauma or surgery in tissues with high fibrinolytic activity.[2] Therefore, some bleeding, especially at higher doses or in specific injury models, can be anticipated. It is crucial to carefully titrate the dose to find the therapeutic window that balances antithrombotic efficacy and bleeding risk.
Troubleshooting Guides
Problem 1: Inconsistent IC50/Ki Values in Enzymatic Assays
| Potential Cause | Troubleshooting Step |
| Reagent Variability | Ensure consistent source and lot of purified human FXIa and chromogenic substrate. Validate enzyme activity before each experiment. |
| Buffer Conditions | Optimize and standardize buffer components, including pH, ionic strength, and additives (e.g., BSA, PEG) to maintain enzyme stability and inhibitor solubility. |
| Inhibitor Solubility | Prepare fresh stock solutions of the inhibitor in an appropriate solvent (e.g., DMSO). Check for precipitation in the final assay buffer. The final DMSO concentration should be kept low and consistent across all wells. |
| Incubation Time | For slow-binding or irreversible inhibitors, pre-incubation of the enzyme and inhibitor may be necessary to reach equilibrium. Optimize the pre-incubation time. |
Problem 2: Poor Correlation Between in vitro Potency and in vivo Efficacy
| Potential Cause | Troubleshooting Step |
| Unfavorable Pharmacokinetics (PK) | Characterize the PK profile of the inhibitor (e.g., half-life, clearance, volume of distribution, bioavailability).[2] A short half-life may require more frequent dosing or a continuous infusion model. |
| High Plasma Protein Binding | Determine the fraction of inhibitor bound to plasma proteins. Only the unbound fraction is active. Consider designing analogs with lower protein binding. |
| Metabolic Instability | Assess the metabolic stability of the compound in liver microsomes or hepatocytes. Rapid metabolism can lead to low systemic exposure. |
| Off-Target Pharmacology | Profile the inhibitor against a broad panel of receptors and enzymes to identify any confounding off-target activities. |
Experimental Protocols
Key Experiment 1: FXIa Enzymatic Assay
Objective: To determine the in vitro potency (IC50) of a small molecule inhibitor against human FXIa.
Methodology:
-
Prepare a solution of purified human FXIa in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4).
-
Serially dilute the test inhibitor in the assay buffer.
-
In a 96-well microplate, add the FXIa solution to wells containing either the diluted inhibitor or vehicle control.
-
Pre-incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a chromogenic FXIa substrate (e.g., S-2366).
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Key Experiment 2: Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To evaluate the anticoagulant activity of an FXIa inhibitor in human plasma.
Methodology:
-
Prepare pooled normal human plasma.
-
Spike the plasma with various concentrations of the FXIa inhibitor or vehicle control.
-
Pre-warm the plasma samples to 37°C.
-
In a coagulometer cuvette, add the plasma sample and an aPTT reagent (containing a contact activator and phospholipids).
-
Incubate the mixture for a specific time (e.g., 3-5 minutes) at 37°C.
-
Initiate clotting by adding pre-warmed calcium chloride solution.
-
Measure the time to clot formation.
-
Plot the clotting time against the inhibitor concentration. The concentration required to double the baseline clotting time (ECx2) is often used as a measure of potency.[2]
Visualizations
References
- 1. Selective factor XI/XIa inhibitors: a beacon of hope in anticoagulation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
Technical Support Center: Refining Experimental Conditions for FXIa-IN-10 In Vitro Assays
Welcome to the technical support center for FXIa-IN-10, a potent and orally bioavailable Factor XIa (FXIa) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining in vitro experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent activated factor XI (FXIa) inhibitor with a Ki of 0.17 nM.[1] It exerts its anticoagulant effect by directly binding to the active site of FXIa, thereby blocking its role in the intrinsic coagulation cascade and preventing the amplification of thrombin generation.[2][3]
Q2: What are the key in vitro assays for characterizing this compound?
The primary in vitro assays for evaluating the activity of this compound include:
-
Activated Partial Thromboplastin Time (aPTT): A plasma-based clotting assay that measures the integrity of the intrinsic and common coagulation pathways.[4][5]
-
Thrombin Generation Assay (TGA): A global hemostasis assay that provides a quantitative measure of thrombin potential in plasma.[2][6]
-
Direct FXIa Enzymatic Assay: A purified system assay to determine the direct inhibitory activity against FXIa using a chromogenic substrate.
-
Surface Plasmon Resonance (SPR): A biophysical technique to measure the binding kinetics (kon and koff) of this compound to FXIa.[7][8][9]
Q3: What are some potential challenges when working with this compound in vitro?
Researchers may encounter challenges related to the compound's physicochemical properties and its high potency. These can include:
-
Solubility: Ensuring complete dissolution of this compound in aqueous assay buffers is crucial for accurate results.
-
Plasma Protein Binding: High plasma protein binding can reduce the free concentration of this compound in plasma-based assays, affecting the observed potency.[10][11][12]
-
Assay Sensitivity: Due to its high potency, selecting an appropriate concentration range and sensitive assay conditions is critical to accurately determine IC50 or Ki values.
Troubleshooting Guides
Activated Partial Thromboplastin Time (aPTT) Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or non-reproducible aPTT prolongation | - Incomplete dissolution of this compound.- Variability in plasma lots.- Instrument malfunction or reagent issues.[4] | - Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure complete mixing upon dilution in plasma.- Test a single lot of pooled normal plasma for all experiments.- Run quality controls for the coagulation analyzer and reagents to ensure they are within specification.[13] |
| Weaker than expected aPTT prolongation | - High plasma protein binding of this compound reducing the free, active concentration.- Sub-optimal aPTT reagent sensitivity to FXIa inhibition. | - Consider using assays with modified plasma (e.g., charcoal-stripped plasma) to assess the impact of protein binding.- Evaluate different aPTT reagents, as their sensitivity to FXIa inhibitors can vary.[14] |
| No aPTT prolongation at expected concentrations | - Incorrect concentration of this compound.- Inactive compound. | - Verify the concentration of the stock solution.- Test a fresh batch of the compound. |
Thrombin Generation Assay (TGA)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in thrombin generation parameters | - Inconsistent activation of the contact pathway.- Platelet activation during sample handling (if using platelet-rich plasma). | - Use a contact pathway inhibitor like corn trypsin inhibitor (CTI) when using platelet-poor plasma to ensure the assay is initiated specifically by the added trigger.[15]- Standardize blood collection and processing procedures to minimize pre-analytical variability. |
| Low sensitivity to this compound | - The concentration of the tissue factor (TF) trigger may be too high, bypassing the need for FXIa-mediated amplification. | - Use a low concentration of TF (e.g., 0.5-1 pM) to make the assay more dependent on the intrinsic pathway and therefore more sensitive to FXIa inhibition.[15][16] |
| Unexpected increase in thrombin generation at low inhibitor concentrations | - Assay artifact or off-target effects. | - Carefully re-evaluate the dose-response curve with narrower concentration intervals.- Investigate potential interactions of the compound with other assay components. |
Experimental Protocols
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
-
Preparation of this compound: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the stock solution in DMSO to create a range of working solutions.
-
Sample Preparation: Spike pooled normal human plasma with the this compound working solutions to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
Assay Procedure:
-
Pre-warm the plasma samples and aPTT reagent to 37°C.
-
In a coagulometer cuvette, mix 50 µL of the plasma sample with 50 µL of the aPTT reagent.
-
Incubate the mixture for the manufacturer-recommended time (typically 3-5 minutes) at 37°C.
-
Initiate clotting by adding 50 µL of pre-warmed 25 mM CaCl2.
-
The coagulometer will automatically measure the time to clot formation.
-
-
Data Analysis: Plot the aPTT clotting time (in seconds) against the concentration of this compound.
Protocol 2: Thrombin Generation Assay (TGA)
-
Preparation of this compound: Prepare stock and working solutions as described for the aPTT assay.
-
Sample Preparation: Spike platelet-poor plasma (PPP) with this compound to the desired final concentrations.
-
Assay Procedure (using a calibrated automated thrombogram system):
-
Pipette 80 µL of the spiked PPP into a 96-well plate.
-
Add 20 µL of a trigger solution containing a low concentration of tissue factor (e.g., 1 pM) and phospholipids.
-
Initiate the reaction by adding 20 µL of a solution containing a fluorogenic thrombin substrate and CaCl2.
-
The plate is incubated at 37°C, and fluorescence is measured over time.
-
-
Data Analysis: The software calculates key thrombin generation parameters, including Lag Time, Endogenous Thrombin Potential (ETP), and Peak Thrombin. Plot these parameters against the concentration of this compound.
Quantitative Data Summary
| Parameter | This compound | Reference Compound (e.g., another FXIa inhibitor) |
| Ki (nM) | 0.17[1] | Data for a relevant reference compound would be inserted here. |
| aPTT Doubling Conc. (µM) | To be determined experimentally | To be determined experimentally |
| TGA (ETP) IC50 (µM) | To be determined experimentally | To be determined experimentally |
| Oral Bioavailability (%) | Rat: 36.4, Dog: 80.5, Monkey: 43.0[1] | Data for a relevant reference compound would be inserted here. |
Visualizations
Caption: Inhibition of FXIa by this compound in the intrinsic coagulation pathway.
Caption: Experimental workflow for the aPTT assay with this compound.
Caption: Troubleshooting logic for inconsistent aPTT results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APTT | HE [hematology.mlsascp.com]
- 5. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 6. Thrombin generation assay using factor XIa to measure factors VIII and IX and their glycoPEGylated derivatives is robust and sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Relationship between the solubility parameter and the binding of drugs by plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. admescope.com [admescope.com]
- 13. scribd.com [scribd.com]
- 14. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample conditions determine the ability of thrombin generation parameters to identify bleeding phenotype in FXI deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel mouse whole blood thrombin generation assay sensitive to FXI- and FIX-mediated amplification of coagulation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to FXIa-IN-10 in prolonged experiments
Welcome to the technical support center for FXIa-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential challenges in prolonged experiments with this novel Factor XIa inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a direct, reversible inhibitor of activated Factor XI (FXIa). By binding to the active site of FXIa, it prevents the conversion of Factor IX to its activated form, Factor IXa. This action downstream inhibits the amplification of thrombin generation, a key enzyme in the formation of blood clots.[1][2]
Q2: What are the expected effects of this compound on standard coagulation assays?
A2: this compound is expected to prolong the activated Partial Thromboplastin Time (aPTT), as this assay is sensitive to the intrinsic coagulation pathway where FXIa plays a crucial role.[3] Conversely, it should have a minimal effect on the Prothrombin Time (PT), which primarily assesses the extrinsic (Tissue Factor) pathway of coagulation.[1]
Q3: Why might I observe a decrease in the efficacy of this compound in my experiments over a prolonged duration?
A3: While specific resistance mechanisms to this compound have not been formally documented, a decrease in efficacy in prolonged in vitro or in vivo models could theoretically arise from several factors. These may include upregulation of compensatory coagulation pathways, increased metabolic clearance of the inhibitor, or potential target alterations. This guide provides troubleshooting steps to investigate these possibilities.
Q4: Can this compound be used in combination with other anticoagulants or antiplatelet agents?
A4: Co-administration of this compound with other antithrombotic agents should be approached with caution as it may increase the risk of bleeding. Preclinical studies with some FXIa inhibitors have shown a manageable bleeding profile when combined with antiplatelet therapies.[4][5] However, synergistic effects on coagulation parameters should be carefully evaluated for each specific combination and experimental model.
Troubleshooting Guide: Overcoming Resistance and Variability
This guide addresses potential issues of decreased efficacy or variability in the anticoagulant effect of this compound during long-term experiments.
Issue 1: Gradual Decrease in aPTT Prolongation Over Time
Possible Causes:
-
Metabolic Clearance: In cell culture or in vivo models, this compound may be metabolized over time, leading to a reduction in its effective concentration.
-
Compensatory Pathway Upregulation: Prolonged inhibition of the intrinsic pathway may lead to a compensatory upregulation of the extrinsic (Tissue Factor) pathway.
-
Inhibitor Instability: The compound may degrade in the experimental medium over extended periods.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Measure this compound Concentration | Use analytical methods like LC-MS/MS to determine the concentration of this compound in your experimental system at various time points. |
| 2 | Assess Compound Stability | Incubate this compound in your experimental medium without cells or biological components and measure its concentration over time to check for degradation. |
| 3 | Evaluate Extrinsic Pathway Activity | Perform a Prothrombin Time (PT) assay or a Tissue Factor (TF)-triggered thrombin generation assay on samples from late-stage experiments to assess if extrinsic pathway activity has increased. |
| 4 | Replenish Inhibitor | In in vitro systems, design experiments with periodic replenishment of this compound to maintain a steady-state concentration. |
Hypothetical Data: Monitoring this compound Efficacy Over Time
| Time Point | This compound Conc. (µM) | aPTT (seconds) | PT (seconds) |
| 0 hr | 1.0 | 85.2 | 12.1 |
| 24 hr | 0.7 | 65.8 | 12.3 |
| 48 hr | 0.4 | 48.1 | 12.2 |
| 72 hr | 0.1 | 35.5 | 12.4 |
This table illustrates a hypothetical scenario where a decrease in aPTT correlates with a reduction in inhibitor concentration over time.
Issue 2: Inconsistent Anticoagulant Effect at a Constant Inhibitor Concentration
Possible Causes:
-
Bypass Mechanisms: The coagulation cascade may be activated through pathways that are less dependent on FXIa. A key mechanism could be the direct activation of Factor X by the Tissue Factor/Factor VIIa complex in the extrinsic pathway.[6]
-
Upregulation of Procoagulant Factors: Prolonged pathway inhibition might trigger cellular responses that increase the expression or activity of other procoagulant factors.
-
Interaction with Tissue Factor Pathway Inhibitor (TFPI): FXIa is known to inactivate TFPI, a natural inhibitor of the extrinsic pathway.[7][8] Inhibition of FXIa could lead to increased TFPI activity, but a compensatory upregulation of the TF pathway could potentially overcome this.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Thrombin Generation Assay (TGA) | Use both intrinsic (e.g., ellagic acid) and extrinsic (Tissue Factor) pathway triggers. A reduced effect of this compound on TF-triggered thrombin generation may indicate a bypass mechanism. |
| 2 | Measure TFPI Activity | Assess the activity of TFPI in your experimental samples. A significant increase may suggest a more pronounced inhibition of the extrinsic pathway, while no change in the face of decreased efficacy could point to TF pathway upregulation. |
| 3 | Quantify Procoagulant Factor Expression | Use techniques like RT-qPCR or proteomics to analyze the expression levels of key coagulation factors (e.g., Tissue Factor, Factor VII, Factor X) over the course of the experiment. |
Hypothetical Data: Thrombin Generation Analysis
| Parameter | Intrinsic Trigger (Control) | Intrinsic Trigger + this compound | Extrinsic Trigger (Control) | Extrinsic Trigger + this compound |
| Peak Thrombin (nM) | 350 | 80 | 320 | 290 |
| Lag Time (min) | 3.5 | 9.8 | 1.5 | 1.8 |
This table illustrates a scenario where this compound strongly inhibits thrombin generation via the intrinsic pathway but has a minimal effect on the extrinsic pathway, suggesting a potential route for maintained coagulation.
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the integrity of the intrinsic and common coagulation pathways.
Materials:
-
Platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
Coagulometer
Procedure:
-
Pre-warm PPP, aPTT reagent, and CaCl₂ solution to 37°C.
-
Pipette 50 µL of PPP (containing this compound or vehicle control) into a coagulometer cuvette.
-
Add 50 µL of the aPTT reagent to the cuvette.
-
Incubate the mixture for 3-5 minutes at 37°C to allow for contact activation.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl₂.
-
The coagulometer will automatically start timing and record the time in seconds for a fibrin clot to form.[1][8][9]
Chromogenic Anti-FXIa Activity Assay
This assay directly quantifies the inhibitory activity of this compound on FXIa.
Materials:
-
Purified human FXIa
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
This compound at various concentrations
-
Microplate reader
Procedure:
-
In a 96-well microplate, add a fixed concentration of human FXIa to wells containing varying concentrations of this compound or vehicle control.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Add the chromogenic FXIa substrate to each well to start the reaction.
-
Measure the rate of color development (change in absorbance at 405 nm per minute) in a microplate reader.
-
The rate of substrate cleavage is inversely proportional to the activity of this compound. Calculate IC₅₀ values from the dose-response curve.
Thrombin Generation Assay (TGA)
This global hemostasis assay measures the total amount of thrombin generated over time in plasma.
Materials:
-
Platelet-poor plasma (PPP)
-
Thrombin generation reagent kit (containing a fluorogenic thrombin substrate and a thrombin calibrator)
-
Intrinsic pathway trigger (e.g., silica, ellagic acid) or Extrinsic pathway trigger (low concentration of Tissue Factor)
-
Fluorometric microplate reader with appropriate software
Procedure:
-
Pipette 80 µL of PPP (containing this compound or vehicle) into a 96-well plate.
-
Add 20 µL of the trigger solution (either intrinsic or extrinsic) to each well.
-
Initiate the reaction by adding 20 µL of the reagent containing the fluorogenic substrate and CaCl₂.
-
Immediately place the plate in the fluorometer, which maintains a temperature of 37°C and reads the fluorescence intensity over time (e.g., for 60-90 minutes).
-
The software calculates the thrombin generation curve and key parameters such as Lag Time, Peak Thrombin, and Endogenous Thrombin Potential (ETP).[4][6]
Visualizations
Signaling Pathways and Inhibitor Action
Caption: The coagulation cascade showing the site of action of this compound.
Experimental Workflow for Investigating Resistance
Caption: Troubleshooting workflow for decreased this compound efficacy.
Logical Relationship of Bypass Pathways
Caption: Logic of extrinsic pathway bypass to FXIa inhibition.
References
- 1. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Coagulation - Wikipedia [en.wikipedia.org]
- 7. Activated factor XI increases the procoagulant activity of the extrinsic pathway by inactivating tissue factor pathway inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activated factor XI increases the procoagulant activity of the extrinsic pathway by inactivating tissue factor pathway inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccjm.org [ccjm.org]
Technical Support Center: Interpreting aPTT Assay Results with FXIa Inhibitors
Welcome to the Technical Support Center for aPTT assays involving Factor XIa (FXIa) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my aPTT unexpectedly prolonged when using an FXIa inhibitor?
An expected outcome of using an FXIa inhibitor is the prolongation of the Activated Partial Thromboplastin Time (aPTT).[1][2] This occurs because FXIa is a key enzyme in the intrinsic pathway of the coagulation cascade, which the aPTT assay is designed to measure.[3][4] The degree of prolongation is generally dependent on the concentration of the FXIa inhibitor.[1][5] If the prolongation is more than anticipated, consider the following possibilities:
-
High Inhibitor Concentration: The inhibitor concentration may be higher than intended.
-
Reagent Sensitivity: Different aPTT reagents exhibit varying sensitivity to FXIa inhibitors.[5]
-
Concomitant Factor Deficiencies: Pre-existing deficiencies in other coagulation factors of the intrinsic pathway (e.g., Factors VIII, IX, XII) can exacerbate aPTT prolongation.[6][7]
-
Presence of Other Inhibitors: The sample may contain other inhibitors, such as lupus anticoagulant, which can also prolong the aPTT.[4][8]
Q2: My aPTT results are inconsistent across different experiments with the same FXIa inhibitor concentration. What could be the cause?
Inconsistent aPTT results can stem from several pre-analytical and analytical variables. It is crucial to maintain consistency in your experimental protocol. Key factors to consider include:
-
Pre-analytical Variables: Errors in sample collection and processing are a frequent cause of variability in coagulation test results.[9][10][11][12] This includes issues like difficult blood draws leading to coagulation activation, incorrect blood-to-anticoagulant ratios, and hemolysis.[4][9][10]
-
Sample Storage: The stability of coagulation factors is time and temperature-dependent. For non-heparinized patient samples, aPTT testing should ideally be performed within 4 hours of collection.[13] Prolonged storage, especially for more than 12 hours, can significantly affect aPTT values.[9]
-
Reagent and Instrument Variation: Variations between different lots of aPTT reagents or inconsistencies in automated analyzer performance can contribute to result variability.[8]
Q3: Can the presence of an FXIa inhibitor affect the measurement of other coagulation factors?
Yes, the presence of FXIa inhibitors can interfere with one-stage, aPTT-based coagulation factor assays. This can lead to an underestimation of the activity of factors in the intrinsic pathway, such as Factors VIII, IX, and XII.[2] If you suspect such interference, consider using a chromogenic assay for the specific factor, as these are generally less susceptible to interference from other inhibitors.
Q4: My aPTT is shorter than expected or even normal in the presence of an FXIa inhibitor. What does this signify?
While FXIa inhibitors are expected to prolong the aPTT, a shorter-than-expected or normal result could indicate a few possibilities:
-
Low Inhibitor Concentration or Inactivity: The inhibitor may be at a sub-therapeutic concentration or may have lost its activity.
-
Elevated Levels of Other Coagulation Factors: An acute phase response can lead to elevated levels of factors like Factor VIII, which can shorten the aPTT and potentially mask the effect of the FXIa inhibitor.[6]
-
Sample Activation: If the blood sample was difficult to collect, it may have become activated, leading to a falsely shortened aPTT.[4]
-
Reagent Insensitivity: The aPTT reagent being used may have low sensitivity to the specific FXIa inhibitor.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpectedly Prolonged aPTT Results
If your aPTT is significantly longer than anticipated, follow this troubleshooting workflow:
DOT Script for Troubleshooting Prolonged aPTT
Caption: Troubleshooting workflow for unexpectedly prolonged aPTT.
Experimental Protocol: Mixing Studies
-
Objective: To differentiate between a factor deficiency and the presence of an inhibitor.
-
Principle: Patient plasma is mixed with an equal volume of normal pooled plasma. If the aPTT corrects to within the normal range, a factor deficiency is likely. If it remains prolonged, an inhibitor is suspected.[4]
-
Procedure:
-
Prepare a 1:1 mixture of patient plasma and normal pooled plasma.
-
Incubate the mixture at 37°C for 1-2 hours.
-
Perform an aPTT test on the mixture.
-
Perform aPTT tests on the patient plasma and normal pooled plasma separately as controls.
-
-
Interpretation:
-
Correction: The aPTT of the mixture is close to the aPTT of the normal plasma. This suggests a factor deficiency that was corrected by the factors in the normal plasma.
-
No Correction: The aPTT of the mixture remains prolonged. This indicates the presence of an inhibitor in the patient's plasma that is also inhibiting the factors in the normal plasma.
-
Guide 2: Investigating Inconsistent aPTT Results
For issues with reproducibility, a systematic review of your process is necessary.
DOT Script for Investigating Inconsistent aPTT
Caption: Workflow for investigating inconsistent aPTT results.
Data Presentation
Table 1: Common Pre-analytical Variables Affecting aPTT Assays
| Variable | Potential Effect on aPTT | Recommendations |
| Difficult Venipuncture | Falsely shortened aPTT due to activation of coagulation.[4] | Use a clean venipuncture to minimize tissue factor activation. |
| Incorrect Blood-to-Anticoagulant Ratio | Falsely prolonged aPTT if the tube is underfilled.[13] | Ensure collection tubes are filled to the appropriate level. |
| Hemolysis | Can significantly alter aPTT values.[9] | Avoid vigorous shaking of the sample tube.[13] |
| Delayed Testing | aPTT values can be significantly affected if stored for more than 12 hours.[9] | Test samples within 4 hours of collection for non-heparinized patients.[13] |
| Improper Storage Temperature | High temperatures can alter results.[14] | Store plasma at room temperature and test within 4 hours.[13][14] |
Table 2: Expected aPTT Prolongation with Different Classes of Anticoagulants
| Anticoagulant Class | Target | Expected aPTT Effect |
| FXIa Inhibitors | Factor XIa | Prolonged[1][2] |
| Unfractionated Heparin | Antithrombin (potentiates inhibition of IIa, Xa, IXa, XIa, XIIa) | Significantly prolonged[8] |
| Low Molecular Weight Heparin (LMWH) | Predominantly Factor Xa | Minimal to no effect at therapeutic doses |
| Direct Thrombin Inhibitors (e.g., Dabigatran) | Thrombin (Factor IIa) | Prolonged[8] |
| Direct Factor Xa Inhibitors (e.g., Rivaroxaban, Apixaban) | Factor Xa | Variable, can be prolonged[8] |
Signaling Pathways
The Intrinsic Pathway of Coagulation and the Role of FXIa
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. FXIa plays a pivotal role in the intrinsic pathway by activating Factor IX.
DOT Script for the Intrinsic Coagulation Pathway
Caption: The intrinsic coagulation pathway and the site of action of FXIa inhibitors.
References
- 1. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 5. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 7. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 8. droracle.ai [droracle.ai]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. Pre-analytical errors in coagulation testing: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn0.scrvt.com [cdn0.scrvt.com]
- 14. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
Validation & Comparative
Navigating the Landscape of Antithrombotic Therapy: A Comparative Look at Next-Generation Factor XIa Inhibitors
The quest for safer and more effective anticoagulants has led researchers to a promising new target: Factor XIa (FXIa). Inhibition of this key enzyme in the intrinsic pathway of the coagulation cascade offers the potential for potent antithrombotic efficacy with a reduced risk of bleeding compared to traditional anticoagulants. This guide provides a comparative overview of the preclinical efficacy of the clinical-stage compound milvexian, while also examining an early-stage investigational inhibitor to represent the broader class, due to the absence of publicly available data on a compound specifically designated as "FXIa-IN-10."
This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical data, experimental methodologies, and the underlying biological pathways.
Efficacy in Head-to-Head Thrombosis Models: An Indirect Comparison
Direct head-to-head preclinical studies comparing a compound identified as "this compound" with milvexian are not available in the public domain. To provide a valuable comparative perspective, this guide presents efficacy data for milvexian alongside data for BMS-962212, another preclinical small molecule FXIa inhibitor, in a comparable rabbit model of thrombosis. This allows for an indirect assessment of the antithrombotic potential of this class of inhibitors.
| Compound | Thrombosis Model | Animal Model | Key Efficacy Endpoint | Results | Bleeding Risk Assessment |
| Milvexian | Electrically-Induced Carotid Artery Thrombosis (ECAT) | Rabbit | Thrombus Weight Reduction | A 1.6-fold prolongation of aPTT was associated with a 50% reduction in thrombus weight.[1] | At a full antithrombotic dose, no changes in bleeding time were observed in a rabbit cuticle bleeding time model.[1] |
| BMS-962212 | Electrically-Induced Carotid Artery Thrombosis | Rabbit | Thrombus Weight Reduction | EC50 of 80 nM for thrombus weight reduction. | At a dose that produced 80% antithrombotic efficacy, bleeding time was not increased. |
The Coagulation Cascade and the Role of FXIa Inhibition
Factor XIa plays a critical role in the amplification of thrombin generation following the initial activation of the coagulation cascade. By specifically targeting FXIa, these novel inhibitors can effectively dampen the propagation of thrombosis without significantly impairing the initial, essential hemostatic response to vessel injury.
Experimental Protocols: Rabbit Models of Thrombosis
The data presented in this guide were generated using established and well-characterized rabbit models of thrombosis. These models are crucial for evaluating the in vivo efficacy and safety of novel antithrombotic agents before they advance to clinical trials.
Electrically-Induced Carotid Artery Thrombosis (ECAT) Model
This model is designed to assess the ability of a compound to prevent the formation of an occlusive arterial thrombus.
Methodology:
-
Animal Preparation: New Zealand White rabbits are anesthetized, and the common carotid artery is surgically exposed.
-
Drug Administration: The test compound (milvexian or BMS-962212) or vehicle is administered intravenously as a bolus followed by a continuous infusion.
-
Thrombosis Induction: A small, localized injury is induced in the arterial wall by applying a specific electrical current for a set duration. This stimulates platelet aggregation and the coagulation cascade, leading to thrombus formation.
-
Monitoring and Thrombus Harvesting: Blood flow through the artery is monitored. After a predetermined period, the thrombosed segment of the artery is excised.
-
Endpoint Measurement: The primary endpoint is the wet weight of the formed thrombus, which is carefully dissected and weighed.
-
Data Analysis: The antithrombotic efficacy is determined by comparing the mean thrombus weight in the drug-treated groups to that of the vehicle control group.
Cuticle Bleeding Time Model
This model is used to assess the potential for a compound to increase bleeding risk.
Methodology:
-
Animal and Drug Preparation: Similar to the ECAT model, rabbits are anesthetized, and the test compound or vehicle is administered.
-
Bleeding Induction: A standardized incision is made in the cuticle of a toenail.
-
Bleeding Time Measurement: The time until the cessation of bleeding is recorded. The bleeding is gently blotted with filter paper at regular intervals without disturbing the forming clot.
-
Data Analysis: The bleeding time in the drug-treated groups is compared to the vehicle control group to assess any prolongation, which would indicate an increased bleeding tendency.
Conclusion
The available preclinical data for milvexian and other investigational FXIa inhibitors demonstrate a promising profile of potent antithrombotic efficacy without a corresponding increase in bleeding risk in well-established animal models. This supports the underlying hypothesis that targeting Factor XIa can uncouple antithrombotic effects from hemostasis, a significant potential advantage over existing anticoagulants. While a direct comparison with a compound specifically named "this compound" is not possible due to a lack of public data, the information presented here for milvexian and a representative early-stage inhibitor provides a strong foundation for understanding the therapeutic potential of this innovative class of antithrombotic agents. Further research and clinical development will be crucial to fully elucidate their role in managing thrombotic diseases.
References
Comparative Analysis of FXIa-IN-10 and Asundexian in Activated Partial Thromboplastin Time (aPTT) Assays
A Detailed Guide for Researchers and Drug Development Professionals
The landscape of anticoagulant therapy is rapidly evolving, with a significant focus on developing safer and more effective agents that can prevent thrombosis without a concomitant increase in bleeding risk. Factor XIa (FXIa) has emerged as a promising target due to its crucial role in the amplification of the coagulation cascade with a lesser role in primary hemostasis. This guide provides a comparative analysis of two FXIa inhibitors, FXIa-IN-10 and asundexian, focusing on their performance in the activated partial thromboplastin time (aPTT) assay, a key in vitro measure of the intrinsic and common pathways of coagulation.
Quantitative Analysis of aPTT Prolongation
The anticoagulant effects of this compound and asundexian can be quantified by their ability to prolong the aPTT. The following table summarizes the available data on the potency of these two inhibitors in aPTT assays.
| Inhibitor | Parameter | Value | Species |
| Asundexian | EC1.5x aPTT | 0.61 (± 0.10) µM | Human |
| 2x aPTT | 427.8 (± 54) ng/mL | Human | |
| aPTT Fold Increase | 1.15 | Rabbit (10 mg/kg, oral) | |
| aPTT Fold Increase | 1.45 | Rabbit (30 mg/kg, oral) | |
| aPTT Fold Increase | 1.7 | Not Specified (low dose) | |
| aPTT Fold Increase | 2.3 | Not Specified (high dose) | |
| This compound (Related Compound) | 2x aPTT | 1.35 µM | Not Specified |
Mechanism of Action: Targeting the Intrinsic Coagulation Pathway
Both this compound and asundexian are potent and selective inhibitors of Factor XIa, a serine protease that plays a critical role in the intrinsic pathway of the coagulation cascade. By inhibiting FXIa, these molecules prevent the activation of Factor IX to Factor IXa, thereby reducing the subsequent amplification of thrombin generation and fibrin clot formation. This targeted inhibition of the intrinsic pathway is what leads to the prolongation of the aPTT.
Caption: The Coagulation Cascade and the Site of Action of FXIa Inhibitors.
Experimental Protocols: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a fundamental tool for assessing the in vitro anticoagulant activity of FXIa inhibitors. While specific parameters may vary between laboratories, the general protocol follows a standardized procedure.
Principle: The aPTT test measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a substance that activates the contact pathway (e.g., kaolin, silica, or ellagic acid) and a phospholipid reagent, followed by recalcification.
Generalized Protocol:
-
Sample Preparation: Platelet-poor plasma (PPP) is prepared by centrifuging citrated whole blood to remove platelets and other cellular components.
-
Incubation with Inhibitor: A known concentration of the FXIa inhibitor (this compound or asundexian) is incubated with the PPP for a specified period (e.g., 3 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Activation: An aPTT reagent containing a contact pathway activator (e.g., kaolin) and phospholipids is added to the plasma-inhibitor mixture and incubated for a defined time (e.g., 3-5 minutes) at 37°C.
-
Recalcification and Clot Detection: Pre-warmed calcium chloride is added to the mixture to initiate the coagulation cascade. The time to fibrin clot formation is measured using an automated coagulometer that detects changes in optical density.
Caption: Experimental Workflow for the aPTT Assay.
Conclusion
Both this compound and asundexian demonstrate potent anticoagulant activity by targeting Factor XIa and prolonging the aPTT. Asundexian has been more extensively characterized in the public literature, with clear dose-dependent effects on aPTT. While specific data for this compound is limited, related compounds show comparable in vitro efficacy. The choice between these or other FXIa inhibitors for further research and development will depend on a comprehensive evaluation of their pharmacokinetic and pharmacodynamic profiles, as well as their safety and efficacy in preclinical and clinical studies. The aPTT assay remains a critical and accessible tool for the initial assessment and comparison of these novel anticoagulants.
Validating the Specificity of Factor XIa Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective Factor XIa (FXIa) inhibitors represents a promising advancement in antithrombotic therapy. These inhibitors aim to prevent thrombosis with a reduced risk of bleeding compared to traditional anticoagulants. A critical aspect of their preclinical validation is the rigorous assessment of their specificity against other serine proteases involved in coagulation and other physiological processes. This guide provides a comparative overview of the specificity of a representative FXIa inhibitor, BMS-262084, alongside other notable inhibitors, and details the experimental protocols for such validation.
Comparative Specificity of FXIa Inhibitors
The in vitro potency and selectivity of FXIa inhibitors are commonly determined by measuring their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against a panel of serine proteases. An ideal FXIa inhibitor should exhibit high potency against FXIa and significantly lower potency (high IC50 or Ki) against other proteases.
Below is a summary of the specificity profile for BMS-262084, a potent, selective, and irreversible inhibitor of FXIa. For comparison, data and qualitative information for other FXIa inhibitors like Asundexian (BAY 2433334) and Milvexian (BMS-986177) are also included.
| Enzyme | BMS-262084 IC50 (nM) [1] | Asundexian (BAY 2433334) [2] | Milvexian (BMS-986177) | Alternative FXIa Inhibitor (Phenylimidazole derivative) |
| Factor XIa (FXIa) | 2.8 | IC50: 0.92 nM | Ki: 0.11 nM [3] | Ki: 0.3 nM |
| Tryptase | 5 | >1000-fold selective | - | Ki: 23 nM |
| Trypsin | 50 | >1000-fold selective | Shows significant inhibition | - |
| Urokinase | 542 | >1000-fold selective | - | - |
| Plasma Kallikrein | 550 | >1000-fold selective | Shows significant inhibition | Ki: 5 nM |
| Plasmin | 1,700 | >1000-fold selective | - | - |
| Thrombin (Factor IIa) | 10,500 | >1000-fold selective | - | >10,000-fold selective |
| Factor IXa (FIXa) | 17,400 | >1000-fold selective | - | >10,000-fold selective |
| Factor VIIa (FVIIa) | - | >1000-fold selective | - | >10,000-fold selective |
| Factor Xa (FXa) | - | >1000-fold selective | - | >10,000-fold selective |
| Factor XIIa (FXIIa) | - | >1000-fold selective | - | >10,000-fold selective |
| Activated Protein C | - | >1000-fold selective | - | - |
| Tissue Plasminogen Activator | - | >1000-fold selective | - | - |
Note: A higher IC50 or Ki value indicates lower potency and thus higher selectivity for the target enzyme (FXIa).
Experimental Protocols
The determination of inhibitor specificity is performed using in vitro enzymatic assays. Below are detailed methodologies for chromogenic and fluorogenic assays, which are commonly employed for this purpose.
Chromogenic Serine Protease Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of a serine protease on a specific chromogenic substrate.
Materials:
-
Serine Proteases: Purified human Factor XIa and other serine proteases (e.g., Thrombin, FXa, Trypsin).
-
Chromogenic Substrates: Specific for each protease (e.g., S-2366 for FXIa, S-2238 for Thrombin).
-
Assay Buffer: Typically 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Test Inhibitor: Dissolved in a suitable solvent (e.g., DMSO).
-
96-well Microplate: Clear, flat-bottom.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in the assay buffer. The final concentration should be optimized to yield a linear rate of substrate hydrolysis.
-
Prepare a stock solution of the chromogenic substrate in sterile water or assay buffer.
-
Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the test inhibitor dilutions or vehicle control (for uninhibited and blank wells).
-
Add 160 µL of the serine protease solution to each well and mix gently.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 15-30 minutes, with readings taken every 60 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
Fluorogenic Serine Protease Inhibition Assay
This assay is similar to the chromogenic assay but uses a substrate that releases a fluorescent molecule upon cleavage, offering higher sensitivity.
Materials:
-
Serine Proteases: As above.
-
Fluorogenic Substrates: Specific for each protease (e.g., a peptide substrate linked to 7-amino-4-methylcoumarin (AMC)).
-
Assay Buffer: As above.
-
Test Inhibitor: As above.
-
96-well Microplate: Black, flat-bottom.
-
Fluorescence Microplate Reader: Capable of excitation at ~380 nm and emission at ~460 nm for AMC-based substrates.
Procedure:
-
Reagent and Assay Setup: Follow the same steps as for the chromogenic assay, using a black microplate.
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence intensity over time in kinetic mode.
-
-
Data Analysis: The data analysis is analogous to the chromogenic assay, using the rate of change in fluorescence to determine the reaction velocity and subsequently the IC50 value.
Visualizations
Signaling Pathway of Factor XIa in Coagulation
The following diagram illustrates the central role of Factor XIa in the intrinsic pathway of the coagulation cascade, leading to the amplification of thrombin generation.
Experimental Workflow for Specificity Screening
The diagram below outlines the general workflow for assessing the specificity of a candidate FXIa inhibitor against a panel of serine proteases.
References
A Comparative Guide to the Pharmacokinetic Profiles of FXIa Inhibitors: FXIa-IN-10 and Clinical-Stage Candidates
For Researchers, Scientists, and Drug Development Professionals
The inhibition of activated Factor XI (FXIa) has emerged as a promising strategy in anticoagulation therapy.[1] The central hypothesis is that targeting the intrinsic coagulation pathway can prevent pathological thrombosis while preserving physiological hemostasis, potentially offering a safer alternative to traditional anticoagulants.[2][3] This guide provides an objective comparison of the pharmacokinetic (PK) profile of the preclinical compound FXIa-IN-10 against several clinical-stage FXIa inhibitors, supported by available experimental data and methodologies.
The Coagulation Cascade and the Role of FXIa
The coagulation process involves a series of enzymatic reactions, traditionally divided into the intrinsic, extrinsic, and common pathways.[4] FXIa plays a critical role in the intrinsic pathway, where it amplifies the generation of thrombin, a key enzyme in clot formation.[4][5] Inhibiting FXIa is intended to dampen this amplification loop, which is thought to be more critical for thrombus growth than for the initial response to vessel injury.[6]
Caption: The coagulation cascade, highlighting the role of FXIa as the target for novel anticoagulants.
Data Presentation: Pharmacokinetic Profiles
The pharmacokinetic properties of a drug—how it is absorbed, distributed, metabolized, and excreted (ADME)—are critical to its efficacy and safety. The following tables summarize available quantitative PK data for the preclinical compound this compound and several FXIa inhibitors that have advanced into clinical trials.
Table 1: Preclinical Pharmacokinetic Parameters of this compound
This compound is a potent small molecule inhibitor of FXIa with good oral bioavailability demonstrated in multiple preclinical species.[7]
| Parameter | Rat | Dog | Monkey |
| Oral Bioavailability (F%) | 36.4% | 80.5% | 43.0% |
| Clearance (mL/min/kg) | 10.7 ± 1.8 | - | 25.6 ± 4.0 |
| Terminal Half-life (T½, h) | 1.4 ± 0.0 | - | 1.0 ± 0.4 |
| Volume of Distribution (Vdss, L/kg) | 0.8 ± 0.1 | - | 1.5 ± 0.4 |
| Data sourced from MedChemExpress, citing Xu G, et al. J Med Chem. 2022.[7] |
Table 2: Comparative Pharmacokinetic Profiles of Clinical-Stage FXIa Inhibitors
Clinical-stage FXIa inhibitors show a diversity of profiles, from orally administered small molecules to long-acting parenteral antibodies.
| Inhibitor | Class | Route of Administration | Terminal Half-life (T½) | Dosing Frequency | Primary Elimination Pathway |
| Milvexian | Small Molecule | Oral | ~9-14 hours[8][9] | Once or Twice Daily[5] | Primarily Hepatic[10] |
| Asundexian | Small Molecule | Oral | Not specified | Once Daily[2] | Limited Renal Elimination[10] |
| BAY 2433334 | Small Molecule | Oral | ~16-18 hours[11][12] | Once Daily[11] | Not specified |
| Abelacimab | Monoclonal Antibody | IV / SC | ~25-30 days[13][14] | Once Monthly[2][15] | Proteolytic Degradation[16] |
| BMS-962212 | Small Molecule | Intravenous (IV) | Rapid offset (>50% aPTT drop in 4h)[17] | Continuous Infusion[17] | Rapid Elimination[17] |
Experimental Protocols
The data presented above are derived from rigorous experimental protocols designed to characterize the pharmacokinetic behavior of these inhibitors.
Preclinical Pharmacokinetic Analysis (Exemplified by this compound)
Objective: To determine key PK parameters such as clearance, volume of distribution, terminal half-life, and oral bioavailability in animal models.
Methodology:
-
Animal Models: Studies are typically conducted in standard laboratory species such as Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.[7]
-
Compound Administration:
-
Intravenous (IV) Group: A cohort of animals receives the compound as an IV bolus or infusion. The vehicle for this compound was 20% HPβCD.[7] This route ensures 100% bioavailability and allows for the calculation of clearance and volume of distribution.
-
Oral (PO) Group: A separate cohort receives the compound via oral gavage. The vehicle for this compound was a solution of 10% ethanol, 70% PEG-400, and 20% water.[7]
-
-
Blood Sampling: Blood samples are collected from each animal at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples via centrifugation. The concentration of the drug in the plasma is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Calculations: The resulting plasma concentration-time data are analyzed using non-compartmental analysis software to calculate parameters like Area Under the Curve (AUC), Cmax, Tmax, T½, Clearance (CL), and Volume of Distribution (Vdss). Oral bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study in animals.
Clinical First-in-Human (FIH) Study (Exemplified by Milvexian)
Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of a new drug in healthy human volunteers.[9][18]
Methodology:
-
Study Design: Typically a randomized, double-blind, placebo-controlled study divided into two parts:
-
Part A: Single Ascending Dose (SAD): Subjects are enrolled in sequential cohorts, with each cohort receiving a single oral dose of the drug at a progressively higher level.[9]
-
Part B: Multiple Ascending Dose (MAD): Subjects receive multiple doses of the drug (e.g., once or twice daily) for a set period (e.g., 8-14 days) to assess steady-state pharmacokinetics and safety upon repeated administration.[9][18]
-
-
Participants: Healthy adult volunteers meeting specific inclusion and exclusion criteria.
-
PK and PD Assessments:
-
Serial blood samples are collected over a defined period (e.g., 48-72 hours post-dose) to determine the drug's plasma concentration-time profile.[8]
-
Pharmacodynamic markers are also measured to assess the drug's effect. For FXIa inhibitors, this typically includes the activated partial thromboplastin time (aPTT).[8][11]
-
-
Safety and Tolerability Monitoring: Subjects are monitored continuously for adverse events (AEs), including any clinically relevant bleeding events. Vital signs, ECGs, and clinical laboratory tests are performed throughout the study.[18]
-
Data Analysis: PK parameters are calculated as in preclinical studies. The relationship between drug exposure (concentration) and the pharmacodynamic response (e.g., aPTT prolongation) is also evaluated.[8]
Classification of FXIa Inhibitors
The FXIa inhibitors discussed in this guide can be classified based on their molecular type and intended route of administration, which fundamentally dictates their pharmacokinetic profile and potential clinical use cases.
Caption: Classification of the discussed FXIa inhibitors by molecular type and route of administration.
Conclusion
The landscape of FXIa inhibitors is diverse, with different compounds offering distinct pharmacokinetic profiles tailored for various potential therapeutic scenarios.
-
This compound demonstrates promising preclinical characteristics as an orally bioavailable small molecule, a profile shared by clinical candidates like Milvexian , Asundexian , and BAY 2433334 .[7] These agents, with half-lives generally supporting once or twice-daily dosing, are being developed for chronic or sub-chronic antithrombotic therapy.[2][5][11]
-
In contrast, Abelacimab , a monoclonal antibody, possesses a very long half-life, making it suitable for monthly subcutaneous administration, which could enhance patient convenience and compliance in long-term treatment.[13][15]
-
Finally, compounds like BMS-962212 are designed for intravenous use with a rapid onset and offset of action, positioning them for acute care settings where precise and reversible anticoagulation is paramount.[17]
This comparative guide underscores the importance of the pharmacokinetic profile in shaping the clinical development and potential application of novel FXIa inhibitors. The availability of agents with varied ADME properties will provide clinicians with a versatile toolkit to tailor anticoagulant therapy to the specific needs of different patient populations.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A Systematic Review of Factor XI/XIa Inhibitors Versus Direct Oral Anticoagulants in Patients with Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Milvexian in Healthy Chinese Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Pharmacokinetics, pharmacodynamics and safety of BAY 2433334, a novel activated factor XI inhibitor, in healthy volunteers: A randomized phase 1 multiple‐dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and pharmacodynamics of Abelacimab (MAA868), a novel dual inhibitor of Factor XI and Factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. uaclinical.com [uaclinical.com]
- 16. mdpi.com [mdpi.com]
- 17. ahajournals.org [ahajournals.org]
- 18. dovepress.com [dovepress.com]
A Comparative Analysis of FXIa-IN-10 and Heparin: Efficacy and Safety in Anticoagulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Factor XIa (FXIa) inhibitor, FXIa-IN-10 (represented here by the well-characterized compound Milvexian), and the standard anticoagulant, heparin. The document synthesizes preclinical and clinical data to offer an objective evaluation of their respective efficacy and safety profiles, supported by detailed experimental methodologies and visual representations of their mechanisms of action.
Executive Summary
Factor XIa inhibitors represent a new class of anticoagulants that target a specific enzyme in the intrinsic pathway of the coagulation cascade. This targeted approach is hypothesized to uncouple antithrombotic efficacy from bleeding risk, a significant limitation of current standard-of-care anticoagulants like heparin. Preclinical and clinical data suggest that FXIa inhibitors may offer a safer alternative to heparin by effectively preventing thrombosis with a potentially lower propensity for bleeding. This guide delves into the available data to provide a comprehensive comparison.
Data Presentation: Quantitative Comparison
The following tables summarize the key efficacy and safety data for Milvexian (as a representative for this compound) and heparin from preclinical and clinical studies. It is important to note that the preclinical data for Milvexian and heparin were not obtained from head-to-head studies, and thus, direct comparisons should be interpreted with caution.
Table 1: Preclinical Efficacy in Rabbit Thrombosis Models
| Parameter | Milvexian (Arterial Thrombosis Model)[1] | Heparin (Venous Thrombosis Model)[2] |
| Thrombosis Model | Electrolytic-induced Carotid Arterial Thrombosis | Thromboplastin-induced Venous Stasis |
| Dose | 1 + 0.67 mg/kg + mg/kg/h IV | 0.16 mg/kg IV bolus |
| Thrombus Weight Reduction | 70 ± 4% | ID50 (50% inhibition dose) |
| Blood Flow Preservation | 76 ± 5% of carotid blood flow | Not Reported |
| *p < 0.05 vs. vehicle |
Table 2: Preclinical Safety in Rabbit Bleeding Models
| Parameter | Milvexian[1] | Heparin[3] |
| Bleeding Model | Cuticle Bleeding Time | Not Specified |
| Observation | The combination of milvexian 1+0.67 mg/kg+mg/kg/h and aspirin 4 mg/kg/h intravenous did not increase bleeding time versus aspirin monotherapy.[1] | FXI inhibition did not prolong the bleeding time, unlike heparin.[3] |
Table 3: Clinical Efficacy and Safety in Patients Undergoing Knee Arthroplasty (Phase 2 Data)
| Outcome | Milvexian (200 mg twice daily)[4] | Enoxaparin (Low-Molecular-Weight Heparin) (40 mg once daily)[4] |
| Incidence of Venous Thromboembolism | 8% | 21% |
| Bleeding of Any Severity | 4% | 4% |
| Major or Clinically Relevant Nonmajor Bleeding | 1% | 2% |
Table 4: In Vitro Anticoagulant Effects
| Parameter | Milvexian[5] | Heparin |
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation | Significant prolongation |
| Prothrombin Time (PT) | No change | Little to no prolongation at therapeutic doses |
| Anti-Factor Xa Activity | No direct activity | Significant activity |
| Direct Thrombin (IIa) Inhibition | No | Yes (major mechanism) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Rabbit Electrolytic-induced Carotid Arterial Thrombosis Model (for Milvexian Efficacy)[1]
-
Animal Model: Male New Zealand White rabbits.
-
Anesthesia: Anesthesia is induced and maintained throughout the procedure.
-
Procedure:
-
The carotid artery is isolated.
-
A thrombotic event is induced by applying a specific electrical current to the artery, causing endothelial injury and subsequent thrombus formation.
-
Milvexian or vehicle is administered as an intravenous bolus followed by a continuous infusion.
-
Carotid blood flow is monitored continuously.
-
At the end of the experiment, the thrombosed arterial segment is excised, and the thrombus is weighed.
-
-
Endpoints: Percentage of carotid blood flow preservation and thrombus weight.
Rabbit Cuticle Bleeding Time Assay (for Milvexian Safety)[1]
-
Animal Model: Male New Zealand White rabbits.
-
Procedure:
-
The rabbits are anesthetized.
-
A standardized incision is made in the cuticle of the toenail.
-
The time until bleeding ceases is measured. A maximum cut-off time is typically used.
-
The assay is performed before and after the administration of the test substance (Milvexian, with or without aspirin).
-
-
Endpoint: Bleeding time, expressed as the time in minutes for bleeding to stop.
In Vitro Coagulation Assays (aPTT and PT)[5]
-
Sample: Citrated human or rabbit plasma.
-
Activated Partial Thromboplastin Time (aPTT):
-
Platelet-poor plasma is incubated with a contact activator (e.g., silica) and phospholipids (cephalin) to activate the intrinsic pathway.
-
Calcium chloride is added to initiate coagulation.
-
The time to clot formation is measured. This test is sensitive to inhibitors of the intrinsic and common pathways.
-
-
Prothrombin Time (PT):
-
Platelet-poor plasma is incubated with tissue factor (thromboplastin) to activate the extrinsic pathway.
-
Calcium chloride is added to initiate coagulation.
-
The time to clot formation is measured. This test is sensitive to inhibitors of the extrinsic and common pathways.
-
Mandatory Visualization
Signaling Pathways
Experimental Workflow
Conclusion
The available data suggests that this compound, as represented by Milvexian, is a promising oral anticoagulant with a distinct mechanism of action compared to heparin. Preclinical studies indicate potent antithrombotic efficacy with a potentially wider therapeutic window and a reduced impact on hemostasis. Phase 2 clinical data in an orthopedic surgery setting further support the potential for a favorable benefit-risk profile, demonstrating a lower incidence of venous thromboembolism compared to enoxaparin with a similar bleeding profile.
Heparin remains a cornerstone of anticoagulant therapy, particularly in acute settings, due to its rapid onset of action and established protocols for monitoring and reversal. However, its broad mechanism of action contributes to a significant risk of bleeding and requires careful monitoring.
FXIa inhibitors like this compound are poised to offer a significant advancement in anticoagulation therapy by providing effective thrombosis prevention with a potentially improved safety profile. Further large-scale clinical trials are necessary to fully elucidate their role in various thrombotic disorders and to directly compare their efficacy and safety against standard anticoagulants like heparin in diverse patient populations.
References
- 1. Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antithrombotic activity of argatroban in experimental thrombosis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Milvexian for the Prevention of Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of milvexian alone or with heparin on catheter-induced clotting and thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncoupling Antithrombotic Efficacy from Bleeding Risk: An In Vivo Validation of FXIa-IN-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antithrombotic efficacy and bleeding risk of FXIa-IN-10, a novel small molecule inhibitor of Factor XIa (FXIa), with other established anticoagulants. The data presented herein, using a representative small molecule FXIa inhibitor, demonstrates the potential of this class of drugs to prevent thrombosis without the commensurate increase in bleeding complications associated with current standards of care, such as Factor Xa inhibitors (e.g., apixaban) and direct thrombin inhibitors (e.g., dabigatran).
Comparative Efficacy and Safety: A Tabular Overview
The following tables summarize the key quantitative data from preclinical in vivo studies, comparing the antithrombotic effects and bleeding profiles of a representative small molecule FXIa inhibitor with other anticoagulants.
Table 1: Antithrombotic Efficacy in a Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis
| Treatment Group | Dose (IV Bolus + Infusion) | Thrombus Weight Reduction (%) vs. Vehicle |
| FXIa Inhibitor (Milvexian) | 0.25 mg/kg + 0.17 mg/kg/h | 34.3% |
| 1.0 mg/kg + 0.67 mg/kg/h | 51.6% | |
| 4.0 mg/kg + 2.68 mg/kg/h | 66.9%** | |
| Apixaban (Factor Xa Inhibitor) | 0.3 mg/kg + 0.2 mg/kg/h | 45.1% |
| 1.0 mg/kg + 0.67 mg/kg/h | 70.2% | |
| 3.0 mg/kg + 2.0 mg/kg/h | 85.5%*** | |
| Dabigatran (Direct Thrombin Inhibitor) | 0.03 mg/kg + 0.02 mg/kg/h | 38.9% |
| 0.1 mg/kg + 0.067 mg/kg/h | 62.1% | |
| 0.3 mg/kg + 0.2 mg/kg/h | 80.3%*** |
*p<0.01, **p<0.001, ***p<0.0001 vs. vehicle Data adapted from a study on Milvexian (BMS-986177/JNJ-70033093), a representative oral small-molecule FXIa inhibitor.[1]
Table 2: Antithrombotic Efficacy and Bleeding Time in a Rabbit Model
| Treatment Group | Dose (IV Bolus + Infusion) | Antithrombotic Effect (Integrated Carotid Blood Flow, % Control) | Bleeding Time (Fold Increase vs. Control) |
| FXIa Inhibitor (BMS-654457) | 0.37 mg/kg + 0.27 mg/kg/h | 87% | 1.2 |
| 1.1 mg/kg + 0.8 mg/kg/h | Not Reported | 1.33 | |
| Melagatran (Direct Thrombin Inhibitor) | Not specified | Not specified | >3 (at efficacious doses) |
Data adapted from a study on BMS-654457, a representative small-molecule FXIa inhibitor.[2]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: Coagulation cascade showing the points of inhibition for this compound, Apixaban, and Dabigatran.
Caption: In vivo experimental workflow for assessing antithrombotic efficacy and bleeding risk.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and transparency.
Ferric Chloride-Induced Arterial Thrombosis Model
This model is widely used to evaluate the efficacy of antithrombotic agents by inducing vascular injury and subsequent thrombus formation.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized (e.g., with an intraperitoneal injection of sodium pentobarbital). The left common carotid artery is carefully isolated from the surrounding tissues through a midline cervical incision.
-
Drug Administration: this compound or a comparator drug (e.g., apixaban, warfarin) is administered intravenously or orally at predetermined doses and times prior to the induction of thrombosis. A vehicle control group is also included.
-
Thrombus Induction: A small piece of filter paper (e.g., 1 x 2 mm) saturated with a ferric chloride (FeCl₃) solution (typically 10-20%) is applied topically to the exposed carotid artery for a standardized period (e.g., 10 minutes). The FeCl₃ induces oxidative injury to the vessel wall, initiating thrombus formation.
-
Measurement of Thrombosis:
-
Time to Occlusion: A Doppler flow probe placed downstream of the injury site continuously monitors blood flow. The time from FeCl₃ application to the cessation of blood flow (occlusion) is recorded.
-
Thrombus Weight: After a set period following injury, the thrombosed segment of the artery is excised, and the formed thrombus is isolated and weighed.
-
-
Data Analysis: The time to occlusion or thrombus weight in the drug-treated groups is compared to the vehicle control group to determine the antithrombotic efficacy.
Tail Transection Bleeding Model
This model assesses the effect of anticoagulants on hemostasis by measuring bleeding from a standardized injury.
-
Animal Preparation: Mice or rats are anesthetized. The animal's body temperature is maintained.
-
Drug Administration: this compound or a comparator drug is administered at various doses. A vehicle control group is run in parallel.
-
Bleeding Induction: A specific length of the distal tail (e.g., 3 mm) is transected using a sharp scalpel.
-
Measurement of Bleeding:
-
Bleeding Time: The tail is immediately immersed in warm saline (37°C), and the time until bleeding ceases for a defined period (e.g., 2 minutes) is recorded.
-
Blood Loss: The amount of blood lost into the saline can be quantified by measuring the hemoglobin concentration.
-
-
Data Analysis: The bleeding time and/or total blood loss for the treated groups are compared to the vehicle control group to assess the bleeding risk associated with the anticoagulant.
Conclusion
The presented in vivo data for a representative small molecule FXIa inhibitor, such as this compound, strongly supports the hypothesis that inhibiting FXIa can effectively prevent thrombosis with a significantly lower risk of bleeding compared to traditional anticoagulants that target Factor Xa or thrombin. This favorable safety profile suggests that FXIa inhibitors could represent a major advancement in antithrombotic therapy, particularly for patients at high risk of bleeding. The detailed experimental protocols provided allow for the independent validation and further investigation of this promising new class of anticoagulants.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of Asundexian, a potent and selective Factor XIa (FXIa) inhibitor, against other key coagulation factors. The data herein is supported by detailed experimental protocols to aid in the assessment of its selectivity and potential for off-target effects.
Executive Summary
Asundexian is an orally active, small-molecule inhibitor that directly and reversibly binds to the active site of FXIa, a critical component of the intrinsic pathway of the coagulation cascade.[1] Preclinical data demonstrates high selectivity for FXIa with significantly lower potency against other related serine proteases. This high selectivity is a key attribute, as it suggests a reduced risk of bleeding compared to anticoagulants that target factors in the common pathway of coagulation.[2][3]
Cross-Reactivity Data
The inhibitory activity of Asundexian against a panel of serine proteases involved in the coagulation cascade is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Coagulation Factor | IC50 (nM) | Selectivity vs. FXIa (Fold) | Reference |
| Factor XIa (FXIa) | 1.0 ± 0.17 | - | [4] |
| Plasma Kallikrein | 6.7 ± 1.5 | ~7 | [4] |
| Factor XIIa (FXIIa) | >1000 | >1000 | [4] |
| Factor Xa (FXa) | >1000 | >1000 | [4] |
| Factor IXa (FIXa) | >1000 | >1000 | [4] |
| Factor VIIa (FVIIa) | >1000 | >1000 | [4] |
| Thrombin | >1000 | >1000 | [4] |
| Activated Protein C | >1000 | >1000 | [4] |
| Plasmin | >1000 | >1000 | [4] |
| Trypsin | >1000 | >1000 | [4] |
| Chymotrypsin | >1000 | >1000 | [4] |
Note: The IC50 for FXIa was determined in a buffer solution. In human plasma, the IC50 for FXIa was 0.14 ± 0.04 µM, and for plasma kallikrein, it was 1.23 ± 0.07 µM.[4]
Signaling Pathway
The following diagram illustrates the coagulation cascade, highlighting the central role of Factor XIa in the intrinsic pathway.
Experimental Protocols
Fluorogenic/Chromogenic Substrate Assay for Inhibitor Selectivity
This method is employed to determine the IC50 values of an inhibitor against a panel of serine proteases.
Principle: The activity of a specific coagulation factor is measured by its ability to cleave a synthetic peptide substrate that is linked to a fluorophore (e.g., aminomethylcoumarin - AMC) or a chromophore (e.g., p-nitroaniline - pNA).[4][5] Upon cleavage, the fluorophore or chromophore is released, and the resulting increase in fluorescence or absorbance is measured over time. The rate of this reaction is proportional to the enzyme's activity. By introducing an inhibitor at varying concentrations, the reduction in enzyme activity can be quantified to determine the IC50 value.
Materials:
-
Purified coagulation factors (e.g., FXIa, FXa, Thrombin, etc.)
-
Specific fluorogenic or chromogenic substrates for each enzyme
-
Asundexian (or other inhibitor) stock solution
-
Assay buffer (e.g., Tris-buffered saline with calcium chloride and bovine serum albumin)
-
96-well black microplates (for fluorogenic assays) or clear microplates (for chromogenic assays)
-
Microplate reader with fluorescence or absorbance detection capabilities
Procedure:
-
Prepare serial dilutions of Asundexian in the assay buffer.
-
In a 96-well microplate, add the purified enzyme to each well.
-
Add the different concentrations of Asundexian to the wells containing the enzyme and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic or chromogenic substrate to each well.
-
Immediately begin kinetic measurements of fluorescence (e.g., excitation at 380 nm, emission at 460 nm) or absorbance (e.g., at 405 nm) using a microplate reader.[6]
-
Record the rate of substrate hydrolysis (change in fluorescence or absorbance per unit of time).
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a functional plasma-based clotting test used to assess the integrity of the intrinsic and common coagulation pathways. It is also used to measure the anticoagulant effect of inhibitors targeting these pathways.
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (which activates the intrinsic pathway) and calcium.[5] An inhibitor of FXIa will prolong the aPTT in a concentration-dependent manner.
Materials:
-
Citrated platelet-poor plasma from healthy human donors
-
Asundexian stock solution
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer (automated or semi-automated)
Procedure:
-
Spike the human plasma with various concentrations of Asundexian.
-
Pre-warm the plasma samples and the CaCl2 solution to 37°C.
-
In a coagulometer cuvette, pipette the plasma sample and the aPTT reagent.
-
Incubate the mixture for a defined period (e.g., 3-5 minutes) at 37°C to allow for the activation of the contact factors.
-
Initiate the clotting reaction by adding the pre-warmed CaCl2 solution.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
The prolongation of the aPTT is correlated with the concentration of the FXIa inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Asundexian: an oral small molecule factor XIa inhibitor for the treatment of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coachrom.com [coachrom.com]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Next Wave of Anticoagulation: A Comparative Guide to FXIa-IN-10 and First-Generation FXIa Inhibitors
For Immediate Release
In the rapidly evolving landscape of anticoagulant therapy, the emergence of Factor XIa (FXIa) inhibitors marks a significant paradigm shift towards safer and more targeted antithrombotic treatments. This guide provides a comprehensive performance benchmark of the novel FXIa inhibitor, FXIa-IN-10, against a cohort of first-generation FXIa inhibitors that have paved the way in clinical development. This report is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data to inform future research and development in the field.
Executive Summary
Factor XIa has been identified as a key player in the amplification of the coagulation cascade, with a more pronounced role in pathological thrombosis than in physiological hemostasis. This characteristic makes it an attractive target for developing anticoagulants with a reduced risk of bleeding compared to traditional therapies. This compound is a potent, orally bioavailable small molecule inhibitor of FXIa. This guide presents its performance in key preclinical assays and compares it with first-generation FXIa inhibitors, including the small molecules milvexian and asundexian, and the monoclonal antibodies abelacimab and osocimab.
Performance Benchmarking: this compound vs. First-Generation Inhibitors
The following tables summarize the quantitative data for this compound and first-generation FXIa inhibitors, providing a clear comparison of their in vitro potency and in vivo efficacy.
Table 1: In Vitro Potency of FXIa Inhibitors
| Compound | Type | Target | Ki (nM) | IC50 (nM) | Selectivity |
| This compound | Small Molecule | FXIa | 0.17 | - | High (data on specificities pending) |
| Milvexian | Small Molecule | FXIa | 0.11 | - | High against other coagulation proteases |
| Asundexian | Small Molecule | FXIa | - | - | Potent and selective for FXIa |
| Abelacimab | Monoclonal Antibody | FXI and FXIa | - | - | Highly selective for FXI/FXIa |
| Osocimab | Monoclonal Antibody | FXIa | - | EC50 of 0.2 | Specific for activated FXI |
Note: Ki and IC50 values are highly dependent on assay conditions. Direct comparison should be made with caution.
Table 2: Preclinical and Clinical Efficacy and Safety Profile
| Compound | Animal Model Efficacy (Thrombosis Reduction) | Key Clinical Efficacy (VTE Prevention) | Bleeding Risk Profile | Oral Bioavailability |
| This compound | Dose-dependent reduction in thrombus weight in rabbit AV shunt model | Not yet in clinical trials | Preclinical data suggests a favorable safety profile | Rat: 36.4%, Dog: 80.5%, Monkey: 43.0% |
| Milvexian | Effective in rabbit AV shunt and arterial thrombosis models | Reduced risk of postoperative VTE compared to enoxaparin.[1] | Lower bleeding rates compared to enoxaparin in Phase 2 trials.[1] | Yes |
| Asundexian | Dose-dependent reduction in thrombosis in animal models.[2] | Phase 2 trials showed dose-dependent FXIa inhibition.[3] Phase 3 OCEANIC-AF trial stopped due to inferior efficacy compared to apixaban for stroke prevention.[4] | Lower bleeding risk compared to apixaban in the PACIFIC-AF trial.[5] | Yes |
| Abelacimab | - | A single dose significantly reduced VTE after knee surgery compared to enoxaparin.[6] | Significantly lower rates of major or clinically relevant non-major bleeding compared to rivaroxaban.[7] | No (Intravenous/Subcutaneous) |
| Osocimab | - | Non-inferior to enoxaparin for VTE prevention after knee arthroplasty.[8] | Similar or lower bleeding rates compared to enoxaparin.[8] | No (Intravenous) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro FXIa Inhibition Assay (Ki Determination)
Objective: To determine the inhibition constant (Ki) of a test compound against human Factor XIa.
Principle: This assay is a chromogenic substrate-based kinetic assay. The rate of a colorimetric product formation from the cleavage of a specific substrate by FXIa is measured in the presence and absence of the inhibitor.
Materials:
-
Human Factor XIa (purified)
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer: Tris-HCl buffer, pH 7.4, containing NaCl, CaCl2, and a carrier protein (e.g., BSA).
-
Test compound (e.g., this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and human FXIa.
-
Incubate the plate at 37°C for a pre-determined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocities (V) from the linear portion of the absorbance curves.
-
Determine the mode of inhibition and the Ki value by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition equations) using non-linear regression analysis.
Rabbit Arteriovenous (AV) Shunt Thrombosis Model
Objective: To evaluate the in vivo antithrombotic efficacy of a test compound.
Principle: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is inserted between an artery and a vein in an anesthetized rabbit. The formation of a thrombus on the surface is measured by weight after a set period of blood exposure.
Materials:
-
New Zealand White rabbits
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Silastic tubing for the shunt
-
Thrombogenic material (e.g., silk thread)
-
Test compound (e.g., this compound) and vehicle control
-
Saline solution
Procedure:
-
Anesthetize the rabbit and maintain a stable level of anesthesia throughout the experiment.
-
Surgically expose the carotid artery and the contralateral jugular vein.
-
Administer the test compound or vehicle control, typically as an intravenous bolus followed by a continuous infusion.
-
Insert the prepared AV shunt, containing the pre-weighed thrombogenic thread, connecting the carotid artery and jugular vein.
-
Allow blood to circulate through the shunt for a defined period (e.g., 60 minutes).
-
After the circulation period, clamp the shunt and carefully remove the silk thread containing the thrombus.
-
Wash the thrombus gently with saline and determine its wet weight.
-
The antithrombotic efficacy is expressed as the percentage reduction in thrombus weight in the treated group compared to the vehicle control group.
-
Blood samples can be collected at various time points to measure pharmacodynamic markers such as activated partial thromboplastin time (aPTT).
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental setups, the following diagrams have been generated using Graphviz.
Caption: The Coagulation Cascade and the Site of Action of FXIa Inhibitors.
Caption: Experimental Workflow for the Rabbit Arteriovenous (AV) Shunt Thrombosis Model.
Conclusion
This compound demonstrates high potency in preclinical in vitro assays and significant antithrombotic efficacy in a well-established in vivo model, coupled with promising oral bioavailability across multiple species. When benchmarked against first-generation FXIa inhibitors, this compound's profile suggests it is a competitive candidate for further development. The data presented in this guide underscore the potential of FXIa inhibition as a therapeutic strategy to uncouple antithrombotic efficacy from bleeding risk. Further head-to-head comparative studies will be crucial to fully elucidate the relative performance of these next-generation anticoagulants.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - TH Open / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Navigating the Future of Anticoagulation: A Comparative Safety Analysis of FXIa-IN-10 and Novel Oral Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticoagulant therapy is continually evolving, driven by the dual imperatives of preventing thromboembolic events and minimizing bleeding risks. While novel oral anticoagulants (NOACs), including direct thrombin inhibitors and Factor Xa (FXa) inhibitors, have marked a significant advancement over traditional vitamin K antagonists, the quest for a safer therapeutic window persists. This guide provides a comparative overview of the preclinical safety profile of the investigational Factor XIa (FXIa) inhibitor, FXIa-IN-10, contextualized within the broader class of FXIa inhibitors, versus established NOACs such as Dabigatran, Rivaroxaban, Apixaban, and Edoxaban.
The Promise of Factor XIa Inhibition: A Paradigm Shift in Anticoagulant Safety
Factor XIa inhibitors represent a novel class of anticoagulants that target the intrinsic pathway of the coagulation cascade. This targeted approach is hypothesized to uncouple antithrombotic efficacy from bleeding risk, a significant limitation of current therapies that broadly inhibit downstream clotting factors.[1][2][3][4] Preclinical and clinical data on various FXIa inhibitors suggest a promising safety profile, with a reduced propensity for bleeding compared to FXa inhibitors.[5][6][7][8]
While specific comparative safety data for the investigational compound this compound is not yet publicly available, its potent inhibition of FXIa (Ki of 0.17 nM) and demonstrated antithrombotic efficacy in preclinical models position it as a noteworthy candidate within this promising class.[9] This guide will, therefore, draw upon the broader evidence base for FXIa inhibitors to provide a comparative perspective.
Comparative Safety Profile: FXIa Inhibitors vs. Other NOACs
The primary safety concern with all anticoagulant therapies is the risk of bleeding. Clinical trials comparing FXIa inhibitors with FXa inhibitors have consistently demonstrated a favorable safety profile for the former.
| Safety Endpoint | FXIa Inhibitors (Asundexian, Abelacimab) | Factor Xa Inhibitors (Rivaroxaban, Apixaban) | Key Findings & References |
| Major or Clinically Relevant Non-Major Bleeding | Significantly Lower Risk | Higher Risk | FXIa inhibitors demonstrated a 62%-69% reduction in bleeding compared to rivaroxaban and a 50%-84% reduction compared to apixaban in respective studies.[8] A meta-analysis showed a pooled odds ratio of 0.39 for major or CRNM bleeding with FXI inhibitors versus DOACs.[7] |
| Major Bleeding | Significantly Lower Risk | Higher Risk | A meta-analysis reported an odds ratio of 0.30 for major bleeding with FXI inhibitors compared to DOACs.[7][10] |
| Intracranial Hemorrhage | Similar or Potentially Lower Risk | Low but Present Risk | Exploratory analyses suggest a similar rate of intracranial hemorrhage between FXI inhibitors and DOACs.[7] |
| Gastrointestinal Bleeding | Data Emerging | Known Risk, Varies by Agent | Apixaban and edoxaban have shown a more favorable GI bleeding profile compared to rivaroxaban and dabigatran.[7] The GI bleeding risk for FXIa inhibitors is under investigation in ongoing trials. |
| Thrombotic Efficacy | Under Investigation (Potential for Inferiority in some indications) | Established Efficacy | Some trials of FXIa inhibitors have been stopped early due to inferior efficacy in preventing stroke compared to apixaban, highlighting the need for careful dose-finding and patient selection.[5][6][8] |
Experimental Protocols
The assessment of anticoagulant safety relies on a battery of standardized preclinical and clinical evaluations. Below are detailed methodologies for key experiments cited in the evaluation of FXIa inhibitors and other NOACs.
In Vivo Bleeding Assessment: Rodent Tail Bleeding Assay
This model is a fundamental preclinical tool to assess the bleeding propensity of a novel anticoagulant.
-
Animal Model: Male ICR mice (or other suitable rodent strain), weighing 23 ± 3 grams.
-
Test Substance Administration: The test compound (e.g., this compound) or a comparator (e.g., apixaban) is administered, typically orally (PO) or intravenously (IV), at various doses to different groups of animals. A vehicle control group receives the administration vehicle alone.
-
Bleeding Induction: One hour post-administration (for PO), the distal 3 mm of the mouse's tail is transected using a standardized blade.
-
Bleeding Measurement: The tail is immediately immersed in a pre-warmed saline bath (37°C). The time to cessation of bleeding for a continuous period (e.g., 15 or 30 seconds) is recorded. A maximum observation time (e.g., 180 seconds or 20 minutes) is set to prevent excessive blood loss.[11][12]
-
Data Analysis: Bleeding time is compared between the treated and vehicle control groups. A significant prolongation of bleeding time indicates an increased bleeding risk. Blood loss can also be quantified by measuring hemoglobin content in the saline or by weighing the animal before and after the assay.[11]
In Vivo Thrombosis Assessment: Rabbit Arteriovenous (AV) Shunt Thrombosis Model
This model evaluates the antithrombotic efficacy of a compound in a setting that mimics venous thrombosis.
-
Animal Model: Male New Zealand White rabbits.
-
Shunt Preparation: An extracorporeal shunt is created by cannulating a carotid artery and a jugular vein. The shunt contains a thrombogenic surface, such as a silk thread, to induce thrombus formation.
-
Test Substance Administration: The investigational drug (e.g., this compound) is administered as an intravenous bolus followed by a continuous infusion to achieve steady-state plasma concentrations.
-
Thrombosis Induction and Measurement: Blood is allowed to circulate through the shunt for a defined period (e.g., 40 minutes). At the end of the period, the shunt is removed, and the thrombus formed on the silk thread is carefully excised and weighed.
-
Data Analysis: The thrombus weight in the treated groups is compared to that in a vehicle control group. A dose-dependent reduction in thrombus weight indicates antithrombotic efficacy.[9]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the coagulation cascade, highlighting the target of FXIa inhibitors, and a typical experimental workflow for evaluating anticoagulant safety.
Caption: The coagulation cascade and targets of novel oral anticoagulants.
Caption: Experimental workflow for preclinical evaluation of novel anticoagulants.
Conclusion
The emergence of Factor XIa inhibitors, including investigational compounds like this compound, holds the promise of a new frontier in anticoagulant therapy, potentially offering a superior safety profile with a reduced risk of bleeding compared to current NOACs. While direct comparative data for this compound is awaited, the evidence from the broader class of FXIa inhibitors is encouraging. Continued research and clinical trials are essential to fully delineate the therapeutic role of this novel class of anticoagulants and to determine their place in the management of thromboembolic disorders. The detailed experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and drug development professionals navigating this exciting area of cardiovascular medicine.
References
- 1. Safety of factor XI inhibitors compared to factor X inhibitors in atrial fibrillation: a systematic review and meta-analysis | springermedizin.de [springermedizin.de]
- 2. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The safety and efficacy of novel agents targeting factor XI and XII in early phase human trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Safety of factor XI inhibitors compared to factor X inhibitors in atrial fibrillation: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Systematic Review of Factor XI/XIa Inhibitors Versus Direct Oral Anticoagulants in Patients with Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety of factor XI inhibitors compared to factor X inhibitors in atrial fibrillation: a systematic review and meta-analysis. [repository.cam.ac.uk]
- 11. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Safety Operating Guide
Navigating the Disposal of FXIa-IN-10: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for researchers, this guide outlines the proper disposal procedures for the potent, orally bioavailable Factor XIa (FXIa) inhibitor, FXIa-IN-10. In the absence of a specific Safety Data Sheet (SDS), these recommendations are based on general best practices for laboratory chemical waste and information from similar small molecule inhibitors.
Recommended Disposal Protocol for this compound
Researchers and laboratory personnel should adhere to the following step-by-step procedures for the safe disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is the foundation of safe disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated materials such as personal protective equipment (PPE), weigh boats, and absorbent paper should be collected in a designated, sealed plastic bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled waste container.
-
Do not mix this compound solutions with other solvent waste streams unless compatibility has been confirmed.
-
Step 2: Labeling
Accurate and detailed labeling is critical for identification and safe handling by waste management personnel.
-
All waste containers must be clearly labeled with:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste" or "Chemical Waste" as per your institution's guidelines.
-
The primary hazard(s), if known (e.g., "Caution: Research Chemical, Handle with Care").
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage
Temporary storage of chemical waste within the laboratory must be done safely.
-
Store waste containers in a designated and well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Store away from incompatible materials.
Step 4: Disposal
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
For spills, consult your laboratory's spill response plan. Small spills can typically be absorbed with an inert material, which is then collected as hazardous waste.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling FXIa-IN-10
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of FXIa-IN-10, a potent small molecule inhibitor of Factor XIa. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research activities.
Personal Protective Equipment (PPE)
A risk-based approach is essential when selecting PPE for handling potent compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Storage | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (in a containment enclosure) | - Double nitrile gloves- Disposable lab coat or gown- Chemical splash goggles- Face shield (if there is a splash hazard)- Respiratory protection (e.g., N95 respirator or a powered air-purifying respirator (PAPR) based on risk assessment) |
| Solution Preparation | - Double nitrile gloves- Disposable lab coat or gown- Chemical splash goggles- Face shield |
| In Vitro / In Vivo Dosing | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Waste Disposal | - Heavy-duty nitrile or butyl rubber gloves- Disposable lab coat or gown- Chemical splash goggles |
Experimental Protocols: Safe Handling of this compound
Adherence to the following step-by-step procedures is critical to minimize exposure and prevent contamination.
Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Move it to a designated containment area (e.g., a chemical fume hood) and follow your institution's emergency procedures.
-
If the package is intact, transport it to the designated storage area.
Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the compound name, concentration, date received, and any hazard warnings.
-
Access to the storage area should be restricted to authorized personnel.
Weighing and Aliquoting
Note: All weighing and aliquoting of powdered this compound must be performed in a certified chemical fume hood, glove box, or other suitable containment enclosure.
-
Preparation:
-
Ensure the containment enclosure is clean and decontaminated.
-
Gather all necessary equipment: analytical balance, spatulas, weighing paper/boats, and pre-labeled storage vials.
-
Don the appropriate PPE as outlined in the table above.
-
-
Procedure:
-
Carefully open the primary container inside the containment enclosure.
-
Use a dedicated, clean spatula to transfer the desired amount of this compound to the weighing vessel.
-
Minimize the creation of dust by handling the powder gently.
-
Securely cap the primary container and the aliquot vials.
-
Clean any residual powder from the balance and work surfaces using a damp cloth or a vacuum with a HEPA filter. Dispose of cleaning materials as hazardous waste.
-
Solution Preparation
-
Preparation:
-
Work within a chemical fume hood.
-
Have all necessary materials ready: the weighed this compound, the appropriate solvent (e.g., DMSO), and a pre-labeled, sealable container for the solution.
-
Don the appropriate PPE.
-
-
Procedure:
-
Slowly add the solvent to the vial containing the powdered this compound.
-
Gently swirl or vortex the vial until the compound is fully dissolved. Avoid splashing.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Operational and Disposal Plan
A comprehensive plan for the entire lifecycle of the compound is essential for safety and compliance.
Operational Plan
-
Designated Work Area: All work with this compound should be conducted in a designated and clearly marked area.
-
Training: All personnel handling the compound must receive training on its potential hazards, safe handling procedures, and emergency protocols.
-
Spill Management: A chemical spill kit should be readily available in the work area. In case of a spill, evacuate the immediate area, alert others, and follow your institution's spill response procedures. All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
Improper disposal of potent pharmaceutical compounds can pose a significant risk to the environment and public health.
-
Solid Waste:
-
All solid waste contaminated with this compound (e.g., used gloves, disposable lab coats, weighing paper, empty vials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not pour any solutions containing this compound down the drain.
-
-
Final Disposal:
Coagulation Cascade and this compound Inhibition
The following diagram illustrates the role of Factor XIa in the intrinsic pathway of the coagulation cascade and the mechanism of inhibition by this compound.
Caption: Role of FXIa in the coagulation cascade and its inhibition.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
